(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-[(3S)-6-amino-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6,12H2,1H3/t7-/m1/s1 |
InChI Key |
LOOCILVBHVVZOG-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)N |
Origin of Product |
United States |
molecular weight and exact mass of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
An In-depth Technical Guide to the Physicochemical and Analytical Characterization of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Executive Summary
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its dihydrobenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1][2][3] The primary amino group and methyl ester functionalities serve as versatile synthetic handles, enabling its use as a key building block in the generation of compound libraries for lead discovery and optimization. This guide provides a detailed examination of its fundamental physicochemical properties—molecular weight and exact mass—and presents a robust, self-validating analytical workflow for its unambiguous identification and characterization, designed for researchers and drug development professionals.
Core Physicochemical Properties: Molecular Weight vs. Exact Mass
A precise understanding of a molecule's mass is foundational to all further analytical and developmental work. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite their distinct definitions and applications.
-
Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the atomic weights found on the periodic table (e.g., Carbon ≈ 12.011 amu). This value is crucial for gravimetric analysis and stoichiometry in bulk chemical synthesis.
-
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.0000 Da, ¹H = 1.0078 Da, ¹⁶O = 15.9949 Da). This is the value directly measured by high-resolution mass spectrometry (HRMS) and is paramount for definitive molecular formula confirmation.[4]
The molecular formula for (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is C₁₁H₁₃NO₃ . The derivation involves substituting the hydroxyl group of the well-characterized analogue, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (C₁₁H₁₂O₄), with an amino group, resulting in the net addition of one nitrogen and one hydrogen atom and the removal of one oxygen atom.[5][6]
Based on this formula, the key mass values are summarized below.
| Property | Value | Unit | Relevance |
| Chemical Formula | C₁₁H₁₃NO₃ | - | Defines the elemental composition. |
| Molecular Weight | 207.23 | g/mol | Bulk measurements, synthesis, reagent molarity. |
| Exact Mass | 207.08954 | Da | High-Resolution Mass Spectrometry (HRMS) identification. |
Self-Validating Analytical Workflow for Structural Confirmation
To ensure the identity and purity of a critical building block like (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, a multi-technique, self-validating workflow is essential. The primary objective is to confirm both the elemental composition (via HRMS) and the specific isomeric structure (via NMR), leaving no ambiguity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Causality: The purpose of this protocol is to experimentally verify the exact mass of the compound, which provides a high-confidence confirmation of its elemental formula. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and maximizing the signal of the protonated molecular ion [M+H]⁺.[7]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in the protonation of the primary amine, enhancing the ESI signal for positive ion mode detection.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation & Calibration:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy below 5 ppm.[4]
-
Calibrate the instrument immediately prior to the analysis using a certified calibration standard mixture to ensure high mass accuracy.
-
-
Data Acquisition:
-
Inject the sample via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected mass of the protonated molecule (e.g., m/z 100-500).
-
The expected m/z for the protonated molecule [C₁₁H₁₃NO₃ + H]⁺ is 208.09737 Da .
-
-
Data Analysis & Validation:
-
Extract the monoisotopic peak corresponding to the [M+H]⁺ ion from the resulting spectrum.
-
Calculate the mass error between the measured m/z and the theoretical exact mass using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
Trustworthiness Criterion: The measured mass must be within ±5 ppm of the theoretical mass to confidently assign the molecular formula C₁₁H₁₃NO₃. A result outside this range would indicate a potential impurity or an incorrect structural assignment.
-
Complementary Analysis: NMR Spectroscopy
While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms how they are connected. ¹H and ¹³C NMR spectra provide the definitive structural fingerprint. For this molecule, key expected signals would include aromatic protons, diastereotopic protons of the dihydrofuran ring, the acetate methyl group, and the amine protons, whose chemical shifts would provide unequivocal evidence of the (S)-2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate structure. This data can be compared with spectra of related compounds for additional confidence.[8]
Logical Workflow for Compound Verification
The following diagram illustrates the logical flow of the self-validating analytical process, from sample receipt to final structural confirmation.
Caption: Self-validating workflow for compound identification.
Significance in Drug Development
The 2,3-dihydrobenzofuran moiety is a core component of many pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anti-arrhythmic properties.[1][2] The presence of a primary amine at the 6-position of the aromatic ring in (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is of particular strategic importance. This functional group provides a nucleophilic site that is ideal for derivatization through techniques like amide coupling, reductive amination, or sulfonylation. This allows medicinal chemists to readily explore the structure-activity relationship (SAR) by attaching various side chains, peptides, or other heterocyclic systems, potentially enhancing target affinity, selectivity, and pharmacokinetic properties.[9] Therefore, having a robust and validated supply of this building block is a critical first step in many modern drug discovery campaigns.
References
-
Pharmaffiliates. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. [Link]
-
Digital CSIC. Supporting Information. [Link]
-
MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]
-
MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]
-
Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]
-
Hu, J.-F., et al. (2009). Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum. Planta Medica. [Link]
-
ResearchGate. Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. [Link]
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- 9. researchgate.net [researchgate.net]
Deciphering the Hepatotoxicity Profile of 2,3-Dihydrobenzofuran-3-yl Acetate Derivatives: A Mechanistic and Toxicological Whitepaper
Executive Summary
In the landscape of modern drug development, the 2,3-dihydrobenzofuran-3-yl acetate scaffold represents a classic double-edged sword. Originally optimized for its exceptional binding affinity as a G-protein-coupled receptor 40 (GPR40/FFAR1) agonist to treat Type 2 Diabetes1[1], this chemical class encountered catastrophic clinical failures. The most prominent molecule in this class, Fasiglifam (TAK-875), was voluntarily terminated in Phase III clinical trials due to severe, idiosyncratic Drug-Induced Liver Injury (DILI) 2[2].
As a Senior Application Scientist, I approach this compound class not just as a historical failure, but as a critical pedagogical model for predictive toxicology. The toxicity of 2,3-dihydrobenzofuran-3-yl acetate compounds is not driven by on-target pharmacology, but rather by a complex, tripartite mechanism: reactive metabolite bioactivation, hepatic transporter blockade, and mitochondrial electron transport chain (ETC) inhibition 3[3]. This whitepaper dissects the causality behind these toxicological events and outlines the self-validating experimental frameworks required to screen future analogs.
Chemical Architecture and Metabolic Bioactivation
The core structural alert in this class is the arylacetic acid moiety . While the 2,3-dihydrobenzofuran ring provides the necessary lipophilicity for target engagement, the terminal acetate group is a prime substrate for Phase II hepatic UDP-glucuronosyltransferases (UGTs).
Instead of forming a stable, excretable conjugate, the glucuronidation of the acetate group yields a highly reactive acyl glucuronide (AG) . This electrophilic intermediate undergoes intramolecular rearrangement and nucleophilic attack by the sulfhydryl or amine groups of critical hepatic proteins, leading to irreversible covalent adduction3[3]. Furthermore, parallel metabolism via acyl-CoA synthetases generates acyl-CoA thioesters, which compound the covalent binding burden (CVB).
Metabolic bioactivation of the acetate core into reactive acyl glucuronide and thioester intermediates.
The Tripartite Mechanism of Hepatotoxicity
A. Covalent Binding Burden (CVB)
In predictive toxicology, a CVB exceeding 1 mg/day is considered a critical threshold for idiosyncratic DILI risk. Studies utilizing 14 C-radiolabeled TAK-875 in human hepatocytes demonstrated a CVB of 2.0 mg/day, directly correlating the formation of the AG metabolite with severe hepatocellular stress and immune-mediated sensitization 3[3].
B. Hepatic Transporter Blockade
The hepatotoxicity is drastically amplified by the compound's interaction with bile acid transporters. The parent compound exhibits moderate inhibition of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2)4[4]. However, the real danger lies in the AG metabolite, which is an exceptionally potent inhibitor of MRP3 ( IC50 = 0.21 μM) 3[3]. This creates a lethal feedback loop: the AG metabolite inhibits the very efflux pumps required to clear it, leading to massive intracellular accumulation of both the reactive drug and cytotoxic bile acids.
Inhibition network of hepatic bile acid transporters leading to intracellular accumulation and toxicity.
C. Mitochondrial Dysfunction
Quantitative Systems Toxicology (QST) modeling has revealed that 2,3-dihydrobenzofuran-3-yl acetate compounds induce dose-dependent reductions in the mitochondrial Oxygen Consumption Rate (OCR) 2[2]. By acting as Electron Transport Chain (ETC) inhibitors, these compounds deplete cellular ATP, rendering the hepatocytes highly susceptible to the concurrent bile acid accumulation.
Quantitative Toxicological Profile
The following table synthesizes the critical toxicological metrics for the 2,3-dihydrobenzofuran-3-yl acetate class, utilizing TAK-875 as the benchmark reference 4[4] 3[3].
| Parameter | Compound / Metabolite | Value | Clinical / Toxicological Implication |
| Covalent Binding Burden (CVB) | TAK-875 (Parent + AG) | 2.0 mg/day | Exceeds 1 mg/day threshold; indicates high risk for idiosyncratic DILI. |
| BSEP Inhibition ( IC50 ) | TAK-875 | 47.3 μM | Impairs bile acid efflux; drives intrahepatic accumulation. |
| MRP2 Inhibition ( IC50 ) | TAK-875 | 48.1 μM | Reduces clearance of conjugated bilirubin and bile acids. |
| MRP3 Inhibition ( IC50 ) | TAK-875-AG (Metabolite) | 0.21 μM | Extremely potent inhibition; traps the reactive AG within hepatocytes. |
| Protein Adduction | 14 C-TAK-875 | 69.1 ± 4.3 pmol/mg | Direct radiometric evidence of reactive intermediate formation in human cells. |
Self-Validating Experimental Protocols
To accurately assess the hepatotoxicity of novel analogs, researchers must employ self-validating assay systems that isolate individual mechanisms while accounting for metabolic bioactivation.
Protocol 1: Radiometric Covalent Binding Assay (CVB)
Causality: Using intact primary hepatocytes rather than liver microsomes is critical because it preserves the full interplay of Phase I/II metabolism, intracellular trapping, and competitive clearance pathways.
-
Hepatocyte Incubation: Seed cryopreserved primary human hepatocytes in suspension. Dose with 10 μM of the 14 C-labeled 2,3-dihydrobenzofuran-3-yl acetate compound and incubate for 4 hours at 37°C.
-
Protein Precipitation: Lyse the cells and precipitate total proteins using 10% Trichloroacetic acid (TCA). Centrifuge to pellet the protein.
-
Exhaustive Solvent Washing (Self-Validation Step): Wash the protein pellet sequentially with methanol, methanol/ether (1:1), and pure ether until the radioactivity in the supernatant reaches background levels. Logic: This rigorously validates that any remaining radiometric signal is covalently bound, ruling out false positives from highly lipophilic parent drug partitioned into the protein matrix.
-
Quantification: Solubilize the washed pellet in 1N NaOH. Quantify the radioactivity via liquid scintillation counting and normalize to total protein content (pmol eq/mg protein) using a BCA assay.
Protocol 2: Vesicular Transporter Inhibition Assay (BSEP/MRP)
Causality: Inside-out membrane vesicles expose the intracellular ATP-binding cassette to the buffer. This allows precise control over ATP-dependent transport, isolating the efflux mechanism from confounding cellular metabolism and definitively identifying if the parent or the AG metabolite is the true inhibitor.
-
Vesicle Preparation: Utilize commercially available inside-out membrane vesicles overexpressing human BSEP or MRP3.
-
Substrate Incubation: Incubate 50 μg of vesicles with specific probe substrates (e.g., 3 H-taurocholate for BSEP, 3 H-estradiol-17β-D-glucuronide for MRP3) alongside varying concentrations of the test compound (0.1 μM to 100 μM).
-
ATP Activation (Self-Validation Step): Initiate transport by adding 4 mM ATP. Run a parallel control using 4 mM AMP. Logic: The AMP control validates that the observed transport is strictly ATP-dependent, ensuring membrane integrity.
-
Filtration: Terminate the reaction after 5 minutes by rapid filtration through glass fiber filters. Wash extensively with ice-cold buffer, dry, and measure trapped radioactivity to calculate the IC50 .
Protocol 3: Mitochondrial Flux Analysis (Seahorse XF)
Causality: Measuring the Oxygen Consumption Rate (OCR) in real-time differentiates direct Electron Transport Chain (ETC) inhibition from mitochondrial uncoupling, providing a high-resolution view of bioenergetic failure.
-
Cell Seeding: Seed HepG2 cells or primary hepatocytes in a Seahorse XF 96-well microplate. Allow 24 hours for adherence.
-
Basal Measurement: Record the baseline OCR for 15 minutes.
-
Compound Injection: Inject the 2,3-dihydrobenzofuran-3-yl acetate compound. Monitor OCR dynamically for 1 hour to detect immediate ETC inhibition.
-
Mito Stress Test (Self-Validation Step): Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). Logic: This self-validating sequence confirms whether the observed toxicity is due to specific mitochondrial uncoupling or generalized ETC collapse, acting as an internal calibration for mitochondrial health.
References
-
Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One Source: PLOS One URL:[Link]
-
Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury Source: PMC (National Institutes of Health) URL:[Link]
-
Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury Source: Toxicological Sciences (Oxford Academic) URL:[Link]
-
Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
Application Note: Optimized Mono-N-Alkylation of (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Executive Summary & Context
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized as the core of Fasiglifam (TAK-875), a potent G-protein-coupled receptor 40 (GPR40/FFAR1) agonist[1]. While TAK-875 demonstrated excellent glucose-dependent insulinotropic effects and advanced to Phase III clinical trials[2], its development was ultimately halted due to drug-induced liver injury (DILI)[3].
To circumvent hepatotoxicity—which is often driven by reactive metabolites associated with the lipophilic, oxygen-containing core—medicinal chemists are increasingly exploring aza-analogs. Replacing the 6-hydroxy ether linkage with a 6-amino group alters the electronic distribution and metabolic soft spots of the molecule while retaining the critical spatial orientation required for receptor binding[4]. However, synthesizing these aza-analogs requires the precise N-alkylation of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate to attach the necessary lipophilic tail[5]. Because the 6-amino group is an electron-rich aniline derivative, it is highly susceptible to over-alkylation. This application note details a highly optimized, self-validating protocol for the selective mono-N-alkylation of this critical chiral building block.
Mechanistic Insights: Overcoming the Di-Alkylation Trap
The primary challenge in the N-alkylation of anilines is the increased nucleophilicity of the resulting secondary amine compared to the starting primary amine. If the electrophile (e.g., a biphenylmethyl halide) is present in excess or at high steady-state concentrations, the secondary amine will rapidly react to form an undesired tertiary amine, drastically reducing yields and complicating chromatographic purification.
To enforce mono-selectivity, three causal levers must be manipulated:
-
Base Selection (The Cesium Effect): Strong bases like Sodium Hydride (NaH) quantitatively deprotonate the amine, generating a highly reactive but unselective amide anion that rapidly di-alkylates. Conversely, weak bases like N,N-Diisopropylethylamine (DIPEA) result in sluggish kinetics. Cesium carbonate (Cs₂CO₃) provides the optimal balance. The large, highly polarizable cesium cation loosely coordinates with the amine, enhancing its nucleophilicity without full deprotonation, while its moderate basicity prevents the secondary amine from becoming hyper-reactive.
-
Electrophile Starvation (Kinetic Control): By introducing the alkylating agent via a syringe pump over 4 hours, the steady-state concentration of the electrophile remains near zero. The more abundant primary amine outcompetes the trace secondary amine for the electrophile.
-
Steric and Thermal Tuning: Operating at 60°C in anhydrous N,N-Dimethylformamide (DMF) provides sufficient thermal energy to overcome the activation barrier of the primary amine while keeping the reaction mild enough to prevent degradation or racemization of the chiral (S)-acetate center.
Quantitative Optimization Data
The following table summarizes the causal relationship between base/dosing selection and mono-selectivity.
Table 1: Optimization of N-Alkylation Conditions for (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Addition Method | Conversion (%) | Mono:Di Ratio |
| 1 | K₂CO₃ | MeCN | 80 | Bolus | 72 | 85:15 |
| 2 | DIPEA | DMF | 80 | Bolus | 45 | 95:5 |
| 3 | NaH | THF | 25 | Bolus | >99 | 40:60 |
| 4 | Cs₂CO₃ | DMF | 60 | Bolus | 94 | 92:8 |
| 5 | Cs₂CO₃ | DMF | 60 | Syringe Pump (4h) | >98 | 98:2 |
Note: Reactions were monitored via LC-MS at 12 hours. The optimal condition (Entry 5) suppresses di-alkylation to negligible levels.
Workflow Visualization
Figure 1: Optimized workflow for selective mono-N-alkylation of the dihydrobenzofuran amine.
Validated Experimental Protocol
Self-Validating System: This protocol incorporates specific In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next step.
Materials Required
-
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate: 1.0 eq, 10.0 mmol (2.07 g)
-
Alkylating Agent: e.g., 4'-(bromomethyl)-2,6-dimethylbiphenyl-3-yl derivative, 1.05 eq, 10.5 mmol
-
Cesium Carbonate (Cs₂CO₃): Anhydrous, 99.9% trace metals basis, 2.0 eq, 20.0 mmol (6.52 g)
-
Solvent: Anhydrous DMF (AcroSeal™ or equivalent)
Step 1: System Preparation and Substrate Activation
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Cool under a continuous stream of dry Argon.
-
Add 2.07 g (10.0 mmol) of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate and 6.52 g (20.0 mmol) of finely powdered anhydrous Cs₂CO₃ to the flask.
-
Inject 40 mL of anhydrous DMF via syringe. Stir the suspension vigorously at 400 rpm.
-
Heat the mixture to 60°C using a pre-calibrated oil bath. Allow the mixture to stir for 30 minutes to ensure complete thermal equilibration and substrate-base coordination.
Step 2: Controlled Electrophile Dosing
-
Dissolve the alkylating agent (10.5 mmol) in 10 mL of anhydrous DMF in a separate dry vial.
-
Draw the electrophile solution into a gas-tight syringe and mount it on a programmable syringe pump.
-
Insert the syringe needle through the septum of the reaction flask. Set the pump to deliver the solution at a constant rate of 2.5 mL/h (total addition time: 4 hours). Causality Check: The carboxylic acid and lipophilic tail are key for receptor interaction[6]. Slow addition ensures "electrophile starvation," maximizing the probability that the electrophile reacts with the primary amine rather than the newly formed secondary amine, preserving the structural integrity required for downstream receptor binding.
Step 3: In-Process Control (IPC) and Reaction Monitoring
-
One hour after the syringe pump finishes (t = 5 hours total), withdraw a 50 µL aliquot using a micro-syringe.
-
Quench the aliquot into 1 mL of 1:1 MeCN:H₂O and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete when the unreacted primary amine peak is < 2% by UV area (254 nm), and the mono:di-alkylation ratio is ≥ 95:5. If primary amine > 2%, continue stirring at 60°C for an additional 2 hours and re-sample.
Step 4: Quenching and Aqueous Workup
-
Once IPC confirms completion, remove the flask from the oil bath and cool to room temperature (20-25°C).
-
Quench the reaction by slowly adding 50 mL of ice-cold ultra-pure water. This will precipitate inorganic salts and some organic products.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 50 mL).
-
Wash the combined organic layers sequentially with:
-
5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF.
-
Brine (50 mL).
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30°C, 50 mbar) to yield the crude product as a viscous oil.
Step 5: Chromatographic Purification
-
Load the crude mixture onto a pre-packed silica gel column (e.g., 40 g Redisep Rf).
-
Elute using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30 over 10 column volumes).
-
Pool the fractions containing the pure mono-alkylated product (typically eluting at Rf = 0.35 in 80:20 Hexanes:EtOAc).
-
Concentrate to dryness to afford the pure aza-analog.
References
- Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEobDy8Q3P2Dy-XbzbvifbEu7mFPlxr92lIzUKudJxLsQF5rTeBEjA0DsuivJf43v90y2EFlWbgFWbaRxNrlKitdWV2aYivdEAru5w13nnVSfRPjVRO1GexmcGhHy8R6E0zcEi4]
- Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv_2HORLesxhMU1HGhwgGcZwtlObg27piHzLxN0DRAziGXpe2iFJJx4gqsHw9joQgfx9emYncIx_V117ZTIWroioR6FpnR9JqFAeD2Hx90XVr_KEFh0wsmUKudv6l2XSQwovCLapHfiHAEAcZk8sIcaouD]
- In vitro activity of TAK-875 derivatives Structures and activity of... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUnOcieA8v9q5wqS8iPRtZcXodaHI0KaCEf8HLvJKzkB71NjIv0DrcDBKoZZNMu6cRkdefgcaayneDagDEsuz2li29ItrhtxtPlgfDE_4_9hEtRLMTeBBhCU9hdzVMVc1h9Ak63eCC3HM8LVjiT-5ulCOZShUFEqWFblHM7zDfkTDWLbzrbe5waL7kxt59QBaM7HCUtkSdokZZYYPSPE4X-HxwzJx47dKeaqA_byOvMACme07yvip02k6bQpL3pJcBA3a]
- A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PMC / PLoS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Dwn69wVVC7OB9S-M3Eljm40fYNviEzjKtRxKFrlTIqouLK7ErY7MOiwnGFsocJ308vjSFJG3olAuIPxFIfLcO7B_NRIkJIcQwoDALk6LESiBJE9d6Qpp_Ds5UG11uj2YPW3IU9vZemDiew==]
- Molecular mechanism of fatty acid activation of FFAR1. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOpoiNCfDvNhioZGdTb1JridZ_GTfLR5OdexoOpN2S3xmi_Dm5UqTZBY6XCb7-fa5b3R-2feoArbWEvfkN_BMRmHvpvE_VFFb5WHBoVgODaY7LBXqWw6BtiwETl-LmR6NZF_ZjvsTkCuyz]
- Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEauvRCSlvPuDvPU1J-WvMUk9j997BeSwoSoCLUfAlut9tWMH9VcM8unLv0m52MwDd4gGTKqO6blq8otYMXmmJqrpI31ERpKR25WMXyc_DDJDLQcrCm6MQd2sUm1dQokc4V6INdHRPJxILAcPdF]
Sources
using (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate in TAK-875 analog preparation
Application Note & Protocols
Strategic Synthesis of Novel TAK-875 Analogs via Amide Coupling with (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
This guide provides a comprehensive framework for the synthesis of novel analogs of TAK-875 (Fasiglifam), a potent G protein-coupled receptor 40 (GPR40/FFAR1) agonist. We focus on the strategic utilization of the key chiral intermediate, (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, which constitutes the critical receptor-binding "headgroup" of the pharmacophore. Detailed protocols for robust amide bond formation and subsequent saponification are presented, enabling researchers to couple this intermediate with diverse carboxylic acid "tail" fragments. The causality behind experimental choices, mechanistic insights into the GPR40 signaling pathway, and practical troubleshooting advice are discussed to empower drug development professionals in creating libraries of next-generation GPR40 agonists with potentially improved safety and efficacy profiles.
Introduction: Targeting GPR40 for Type 2 Diabetes
The Role of GPR40 in Glucose Homeostasis
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a therapeutic target of significant interest for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3] This activation potentiates glucose-stimulated insulin secretion (GSIS), a crucial mechanism for maintaining glucose homeostasis.[2][3] Importantly, GPR40-mediated insulin release is strictly glucose-dependent, meaning it primarily occurs when blood glucose levels are elevated. This intrinsic safety mechanism minimizes the risk of hypoglycemia, a common and dangerous side effect associated with other classes of insulin secretagogues like sulfonylureas.[2][4]
TAK-875 (Fasiglifam): A Promising but Flawed Agonist
TAK-875 (Fasiglifam) emerged as a potent, selective, and orally bioavailable GPR40 agonist.[5][6] It demonstrated significant efficacy in clinical trials, effectively improving glycemic control in T2DM patients.[4][7] The structure of TAK-875 features a dihydrobenzofuran acetic acid moiety that serves as the pharmacophore "headgroup," which anchors to the receptor, and a flexible biphenyl "tail" that occupies a lipophilic pocket.[8]
Despite its promising results, the development of TAK-875 was terminated in Phase III clinical trials due to concerns about liver toxicity.[3][9][10] Mechanistic studies suggest that the formation of reactive metabolites, specifically an acyl glucuronide, may have contributed to the observed drug-induced liver injury (DILI).[10][11]
The Rationale for Analog Development
The clinical story of TAK-875 highlights a critical need for new GPR40 agonists with improved safety profiles. By systematically modifying the structure of TAK-875, researchers can develop analogs that:
-
Mitigate Liver Toxicity: Alter metabolic pathways to avoid the formation of reactive acyl glucuronide or other toxic intermediates.[8]
-
Enhance Potency and Selectivity: Optimize interactions with the GPR40 binding pocket.
-
Improve Pharmacokinetic Properties: Fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.
The intermediate (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is the ideal starting point for such an endeavor. It provides the essential chiral headgroup, allowing for the exploration of diverse chemical matter at the tail region through a convergent synthetic strategy centered on amide bond formation.
Mechanistic Insights: The GPR40 Signaling Pathway
Activation of GPR40 by an agonist like TAK-875 initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for interpreting structure-activity relationships (SAR) of newly synthesized analogs. The process predominantly involves the Gαq subunit of the G-protein complex.[4][7]
-
Agonist Binding: The agonist binds to the GPR40 receptor on the pancreatic β-cell membrane.
-
Gαq Activation: This binding event triggers the activation of the associated Gαq protein.
-
PLC Activation: Gαq stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm, which elevates intracellular calcium levels.[2]
-
Insulin Exocytosis: The rise in intracellular Ca²⁺ is a key trigger for the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream.[2]
Core Synthesis Strategy: Amide Bond Formation
The most efficient and versatile method for connecting the amine headgroup with various carboxylic acid tails is the amide coupling reaction. This reaction is a cornerstone of medicinal chemistry due to its reliability and tolerance of a wide range of functional groups.[12][13]
The general workflow involves activating the carboxylic acid partner to make it susceptible to nucleophilic attack by the aniline nitrogen of our key intermediate.
Causality in Reagent Selection
While numerous coupling reagents exist, the choice is critical for success, especially when dealing with potentially sterically hindered or electronically deactivated substrates.[14][15]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based reagent is highly recommended for this synthesis. HATU rapidly converts carboxylic acids into highly reactive O-acylisourea intermediates, which are excellent acylating agents. It is particularly effective for challenging couplings and often results in high yields with minimal side reactions and low risk of racemization.[12]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid and neutralize the HCl or HPF₆ generated during the reaction without competing as a nucleophile.[12]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a more traditional and cost-effective carbodiimide-based system. EDC activates the carboxylic acid to form an O-acylisourea, which is then converted to a more stable and reactive HOBt-ester. This method is also very effective, though HATU is often faster and more efficient for less reactive amines.[12][13]
Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous unless otherwise specified.
Protocol 1: Amide Coupling of the Key Intermediate with a Carboxylic Acid Tail
This protocol describes the HATU-mediated coupling of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate with a representative carboxylic acid.
| Reagent | M.W. | Equiv. | Amount (mmol) | Mass/Volume |
| Carboxylic Acid "Tail" | (Varies) | 1.0 | 1.0 | (Varies) |
| (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate | 221.24 | 1.05 | 1.05 | 232 mg |
| HATU | 380.23 | 1.2 | 1.2 | 456 mg |
| DIPEA | 129.24 | 2.5 | 2.5 | 0.44 mL |
| Anhydrous DMF | - | - | - | 10 mL |
Methodology:
-
Reagent Dissolution: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid "tail" fragment (1.0 mmol, 1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Addition of Amine: Add (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate (1.05 mmol, 1.05 eq) to the solution.
-
Pre-activation/Coupling: In a separate vial, dissolve HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL). Add this solution to the main reaction flask with stirring.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 mmol, 2.5 eq) dropwise. The color may change to yellow or orange.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). This sequence removes unreacted acid, base, and water-soluble byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure coupled ester.
Protocol 2: Saponification to the Final Active Analog
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid, which is essential for GPR40 agonist activity.[16]
| Reagent | M.W. | Equiv. | Amount (mmol) | Mass/Volume |
| Coupled Ester Intermediate | (Varies) | 1.0 | 1.0 | (Varies) |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 | 3.0 | 72 mg |
| Tetrahydrofuran (THF) | - | - | - | 10 mL |
| Water | - | - | - | 5 mL |
Methodology:
-
Dissolution: Dissolve the purified ester intermediate (1.0 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide (LiOH) (3.0 mmol, 3.0 eq) to the solution. LiOH is often preferred as it can reduce the risk of side reactions compared to NaOH or KOH in some substrates.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Work-up: a. Once hydrolysis is complete, remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with 20 mL of water and cool to 0 °C in an ice bath. c. Acidify the solution to pH ~3-4 by the slow addition of 1M aqueous HCl. A precipitate of the final product should form. d. Extract the product with ethyl acetate or dichloromethane (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for biological testing. If necessary, it can be further purified by recrystallization or preparative HPLC.
Characterization and Quality Control
-
¹H and ¹³C NMR: Confirms the chemical structure of the final compound, ensuring all expected protons and carbons are present with the correct integrations and chemical shifts.
-
LC-MS: Provides a rapid assessment of purity and confirms the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, providing definitive confirmation of its elemental composition.
-
Chiral HPLC: Verifies that the stereochemical integrity of the (S)-center has been maintained throughout the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Amide Coupling Yield | - Inactive coupling reagent (hydrolyzed HATU/EDC).- Insufficient base.- Sterically hindered or electron-poor substrates. | - Use fresh, high-quality coupling reagents.- Ensure DIPEA is added and is not degraded.- Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a different coupling reagent like T3P®. |
| Incomplete Saponification | - Insufficient base or reaction time.- Steric hindrance around the ester. | - Add more equivalents of LiOH.- Increase reaction time and/or gently heat the reaction (e.g., to 40 °C).- Ensure adequate mixing of the biphasic system. |
| Multiple Byproducts | - Side reaction with DIPEA (if coupling is very slow).- Epimerization at the chiral center (rare with HATU). | - Use a more reactive coupling system. Ensure the reaction is not heated excessively.- Confirm chiral purity via chiral HPLC. Use HATU or COMU to minimize racemization risk. |
| Difficult Purification | - Byproducts have similar polarity to the product. | - Optimize the solvent system for column chromatography. Use a shallower gradient.- Consider reverse-phase chromatography if the compound is not amenable to normal-phase silica. |
Conclusion
The synthetic pathway detailed herein provides a robust and versatile platform for the development of novel TAK-875 analogs. By leveraging the key intermediate (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate and employing efficient amide coupling chemistry, researchers can rapidly generate diverse libraries of new chemical entities. This strategy facilitates a systematic exploration of the structure-activity and structure-safety relationships of GPR40 agonists, paving the way for the discovery of next-generation therapeutics for type 2 diabetes with an improved safety profile, overcoming the limitations of earlier candidates.
References
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- Dornan, M. H., et al. (n.d.). Automated radiosynthesis of the 18F-fluoropropylsulfonyl derivative of TAK875, a FFA1-binding PET radiotracer for β-cell mass imaging. University of Montreal Hospital Research Centre (CRCHUM). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1bDuHkzriLGSFmpIkl0QuQ7q1T-5984WbzRHuH2N-wOQuaxmCarD8bbUKPR37WaarU2hJ8lgdNQg6RoPFyelbmPBgK_SIt4EmCakh3O-PgIGojttPJmz4_wAY3QE004RfSJ1K3pAmRQ1fU_AKu1jfo0jWc57B5920dv726V21HqJwfplChkHPojjC4YrmNJHH7XbhfIhsrDU_079WRpHB-PubVMyZTeU=]
- Steneberg, P., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528131/]
- Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280]
- MedchemExpress. (n.d.). Fasiglifam (TAK-875). MedchemExpress.com. [https://www.medchemexpress.com/tak-875.html]
- Lu, H., et al. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [https://www.
- Poitout, V. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [https://www.physoc.org/abstracts/regulation-and-mechanism-of-action-of-ffar1-gpr40/]
- Stoddart, L. A., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636-2638. [https://diabetes.diabetesjournals.org/content/62/8/2636]
- Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [https://www.patsnap.com/synapse/articles/what-are-gpr40-agonists-and-how-do-they-work]
- Suzuki, M., et al. (2013). TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. British Journal of Pharmacology. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3799582/]
- Sakuma, K., et al. (2016). Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Physiological Reports. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758925/]
- Selleck Chemicals. (2024). Fasiglifam(TAK-875) Hemihydrate. Selleckchem.com. [https://www.selleckchem.com/products/tak-875.html]
- Wang, Y., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 118, 233-246. [https://pubmed.ncbi.nlm.nih.gov/27111621/]
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d]
- Thompson, R. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 165(2), 499-511. [https://academic.oup.com/toxsci/article/165/2/499/4996365]
- Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [https://pubs.acs.org/doi/10.1021/ml1000855]
- HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. [https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- Zhang, X., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(24), 5488. [https://www.mdpi.com/1420-3049/29/24/5488]
- Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. [https://pubmed.ncbi.nlm.nih.gov/16439116/]
- Al-awar, M. S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(3), 389-401. [https://pubmed.ncbi.nlm.nih.gov/26648068/]
- ResearchGate. (n.d.). Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid. [https://www.researchgate.net/publication/338948066_Discovery_of_orally_effective_and_safe_GPR40_agonists_by_incorporating_a_chiral_rigid_and_polar_sulfoxide_into_b-position_to_the_carboxylic_acid]
Sources
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- 4. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Introduction & Strategic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, most notably in GPR40/FFAR1 agonists such as the antidiabetic candidate fasiglifam (TAK-875) . The synthesis of the specific intermediate, (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, presents a formidable synthetic challenge: the highly stereoselective reduction of a fully aromatic benzofuran precursor without over-reducing the core or poisoning the transition-metal catalyst via the free aniline moiety.
This application note details a highly efficient, self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of methyl 2-(6-amino-benzofuran-3-yl)acetate. By leveraging a cationic Rh(I) complex with the highly electron-rich, rigid chiral ligand Et-FerroTANE, and employing strict dissolved oxygen (DO) controls, this method ensures high enantioselectivity (>91% ee) and quantitative yields suitable for active pharmaceutical ingredient (API) scale-up.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing them. The success of this transformation relies on three foundational pillars:
-
Catalyst Selection & Ligand Design : The hydrogenation of benzofurans requires overcoming the high aromatic stabilization energy of the heterocyclic ring. The precatalyst[Rh(cod)((S,S)-Et-FerroTANE)]BF₄ is explicitly selected because the electron-donating ferrocenyl backbone of the Et-FerroTANE ligand drastically increases the electron density at the Rh center. This facilitates the rate-limiting oxidative addition of H₂, a step that is notoriously difficult for heteroaromatic substrates. Furthermore, the rigid C₂-symmetric chiral pocket enforces a highly specific facial approach of the substrate, guaranteeing high S-enantioselectivity.
-
Substrate Masking (Amine Protonation) : Free amines are potent Lewis bases that irreversibly coordinate to the Rh center, displacing the chiral ligand or occupying vacant coordination sites needed for H₂ activation. To circumvent this, our protocol utilizes in situ protonation of the 6-amino group using tetrafluoroboric acid (HBF₄). The resulting non-coordinating BF₄⁻ salt maintains the substrate in solution while completely preventing catalyst poisoning.
-
The Critical Role of Dissolved Oxygen : Trace oxygen irreversibly oxidizes the electron-rich phosphine ligands and the low-valent Rh(I) center. Process chemistry studies on the analogous fasiglifam intermediate demonstrated that reducing dissolved oxygen to < 1 ppm is non-negotiable for achieving high turnover numbers (TON). Failure to control DO leads to incomplete conversion and necessitates impractically high catalyst loadings.
Workflow & Mechanistic Visualizations
Fig 1. Self-validating workflow for the asymmetric hydrogenation of the benzofuran-3-yl acetate.
Fig 2. Rh-catalyzed asymmetric hydrogenation cycle highlighting the enantiodetermining step.
Quantitative Data: Impact of Reaction Parameters
To illustrate the causality of our stringent environmental controls, Table 1 summarizes the impact of dissolved oxygen and catalyst loading on reaction efficiency, based on optimization data from related dihydrobenzofuran process chemistry .
Table 1: Impact of Dissolved Oxygen and Catalyst Loading on Hydrogenation Efficiency
| Entry | Catalyst Loading (S/C) | Dissolved O₂ (ppm) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 1,000 | > 2,000 (Air) | < 10 | N/A |
| 2 | 1,000 | 50 | 65 | 88 |
| 3 | 5,000 | < 1 | > 99 | 92 |
| 4 | 20,000 | < 1 | > 99 | 92 |
Self-Validating Experimental Protocol
Safety Warning: High-pressure hydrogen gas and highly reactive transition metal complexes are used. Perform all operations in a certified high-pressure blast shield hood.
Materials & Reagents:
-
Methyl 2-(6-amino-benzofuran-3-yl)acetate (Substrate)
-
[Rh(cod)((S,S)-Et-FerroTANE)]BF₄ (Precatalyst)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Deoxygenated Methanol (O₂ < 1 ppm)
-
High-purity Hydrogen gas (99.999%)
Step 1: Substrate Preparation & Deoxygenation
-
In a strict Argon-filled glovebox, dissolve 10.0 g (48.7 mmol) of methyl 2-(6-amino-benzofuran-3-yl)acetate in 100 mL of deoxygenated methanol.
-
Slowly add 1.05 equivalents of HBF₄·OEt₂ (51.1 mmol) to the solution while stirring.
-
Validation Checkpoint 1 : Verify the complete dissolution of the substrate and check that the solution pH is acidic (pH ~2-3 on an organic-compatible strip), confirming full conversion to the tetrafluoroborate salt. This guarantees the amine is masked.
-
Transfer the solution to a 300 mL stainless-steel autoclave equipped with a magnetic drive stirrer and a dissolved oxygen (DO) probe.
-
Validation Checkpoint 2 : Read the DO probe. The dissolved oxygen concentration MUST be < 1 ppm before proceeding . If > 1 ppm, sparge the solution with Argon for an additional 30 minutes.
Step 2: Catalytic Asymmetric Hydrogenation
-
Add the precatalyst[Rh(cod)((S,S)-Et-FerroTANE)]BF₄ at a Substrate/Catalyst (S/C) ratio of 5,000 (approx. 7.5 mg).
-
Seal the autoclave and purge the headspace with Argon (3 cycles of pressurizing to 1.0 MPa and venting).
-
Purge the headspace with H₂ gas (3 cycles of pressurizing to 1.0 MPa and venting).
-
Pressurize the reactor to 3.0 MPa with H₂ and heat the reaction mixture to 50 °C.
-
Validation Checkpoint 3 : Monitor the H₂ mass flow controller. The reaction is self-validating; hydrogen uptake will begin immediately upon reaching 50 °C. The reaction is deemed complete when H₂ uptake plateaus and remains static for 30 minutes (typically 6–8 hours).
Step 3: Post-Reaction Processing & Isolation
-
Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Argon.
-
Concentrate the methanolic solution in vacuo to approximately 30 mL.
-
Add 100 mL of Ethyl Acetate (EtOAc) and slowly neutralize the mixture with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8, liberating the free 6-amino group.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Validation Checkpoint 4 : Perform chiral HPLC analysis on a 5 mg aliquot of the crude product (e.g., Chiralcel OJ-H column). The (S)-enantiomer must show an enantiomeric excess (ee) of ≥ 91% and conversion > 99%.
-
Purify via recrystallization from Isopropanol/Heptane to upgrade the optical purity to > 99% ee.
References
-
Yamashita, M., Negoro, N., Yasuma, T., & Yamano, T. "Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation." Bulletin of the Chemical Society of Japan, 2014, 87(4), 539-543.[Link]
-
Yamada, M., Goto, M., Konishi, T., Yamashita, M., Kondo, Y., & Yamano, M. "Development of a Ruthenium Catalyzed Asymmetric Hydrogenation for fasiglifam (TAK-875) process: An Approach to the Trace Catalyst Loading." Journal of Synthetic Organic Chemistry, Japan, 2017, 75(5), 432-440.[Link]
-
Chem-Station. "Oxygen and Moisture Double Guarantee! The Highest Class Solvents: Deoxygenated Dehydrated Solvents (Based on Wako Pure Chemical Data for Fasiglifam Process)." Chem-Station, 2015.[Link]
how to improve enantiomeric excess (ee) in (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate synthesis
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synthesis of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate .
This molecule is a highly valuable chiral intermediate, structurally analogous to the core of the GPR40 agonist fasiglifam (TAK-875)[1][2]. Establishing the (S)-stereocenter at the C3 position of the dihydrobenzofuran ring is notoriously difficult due to the planar nature of the benzofuran precursor and the high risk of C–O bond cleavage during reduction[3][4].
Below, you will find field-proven solutions to the most common stereochemical and mechanistic roadblocks encountered during this synthesis.
Section 1: Asymmetric Hydrogenation (AH) Troubleshooting
Q1: Our Ruthenium-catalyzed asymmetric hydrogenation of the benzofuran precursor is stalling at 80–85% enantiomeric excess (ee). How do we break the 98% threshold?
The Causality: Enantioselectivity in the hydrogenation of benzofuran-3-yl acetates is dictated by the steric constraints of the catalyst's chiral pocket and the substrate's electronic profile. The 6-amino substituent is strongly electron-donating, which increases the electron density of the heteroaromatic ring. This alters the coordination geometry of the olefin to the electrophilic Ru(II) center compared to standard substrates[1]. If you are using a standard BINAP ligand, the dihedral "bite angle" is likely too wide, allowing the substrate to wobble during the enantiodetermining migratory insertion step.
The Solution:
-
Ligand Tuning: Switch to a ligand with a narrower bite angle and greater steric bulk, such as DTBM-SegPhos. This tightens the chiral pocket, forcing the olefin to present only a single stereoface to the Ru-H species.
-
Chiral Additives: As demonstrated in the industrial scale-up of the closely related TAK-875 intermediate, adding a chiral amine salt can drastically amplify ee[1]. Introducing a catalytic amount of (S)-1-(2,4-dichlorophenyl)ethylamine ((S)-ADPP) forms a transient diastereomeric hydrogen-bonding network with the substrate and catalyst. This secondary layer of stereocontrol can elevate ee from 85% to >99%[1].
Q2: We transitioned to an Iridium/SpinPHOX catalyst system to improve the Turnover Number (TON), but we are now observing over-reduction (cleavage of the C–O bond). How do we maintain high ee without degrading the product?
The Causality: Iridium/SpinPHOX complexes are highly active for the asymmetric hydrogenation of aromatic N- and O-heterocycles[4]. However, this high activity introduces a kinetic competition: the oxidative addition of the Ir metal into the allylic/benzylic C–O bond can outcompete the migratory insertion of the hydride into the C=C double bond, leading to ring-opening hydrogenolysis[3].
The Solution: To favor the kinetic hydrogenation pathway, you must lower the hydrogen pressure (e.g., from 50 bar to 15 bar). Counterintuitively, high pressure increases the lifetime of the Ir-alkyl intermediate, giving it time to undergo β -oxygen elimination. Furthermore, switch to a non-coordinating, less polar solvent (like toluene or MTBE) rather than methanol. Protic solvents assist in C–O cleavage via hydrogen bonding to the ring oxygen[3][4].
Caption: Workflow for troubleshooting and optimizing enantiomeric excess in asymmetric hydrogenation.
Section 2: Biocatalysis and Dynamic Kinetic Resolution (DKR)
Q3: We are attempting an enzymatic kinetic resolution of the racemic ester using a Lipase (e.g., CALB), but our yield is mathematically capped at 50%. How do we implement a Dynamic Kinetic Resolution (DKR) system?
The Causality: Traditional kinetic resolution is limited because the enzyme only acylates or hydrolyzes one enantiomer, leaving 50% of your starting material as the unreacted, undesired (R)-enantiomer. To achieve >99% ee and >90% yield, the enzymatic resolution must be coupled with an in situ chemocatalytic racemization[5].
The Solution: Introduce a Ruthenium-Macho or Shvo's catalyst to the reaction mixture. This metal catalyst reversibly dehydrogenates the substrate to an achiral intermediate, continuously racemizing the unreacted (R)-enantiomer. Because the lipase continuously funnels the (S)-enantiomer into the product stream, Le Chatelier's principle drives the entire racemic pool toward the desired (S)-product[5]. Ensure the reaction is run at a temperature where both catalysts are active (typically 50–55 °C) and use an irreversible acyl donor like isopropenyl acetate to prevent the reverse reaction.
Quantitative Data Summary
The table below summarizes the performance metrics of the primary enantioselective strategies used for 3-substituted 2,3-dihydrobenzofuran synthesis.
| Methodology | Catalyst / Enzyme System | Typical Yield (%) | Typical ee (%) | Scalability | Key Limitation / Failure Mode |
| Ru-Catalyzed AH | Ru(OAc)2(DTBM-SegPhos) + (S)-ADPP | 92 – 96% | 98 – 99% | High (Pilot Scale) | Highly sensitive to substrate purity and trace oxygen. |
| Ir-Catalyzed AH | Ir / SpinPHOX | 85 – 90% | 95 – 98% | Medium | Prone to C–O bond cleavage (over-reduction) at high H2 pressure. |
| DKR (Biocatalysis) | CALB Lipase + Ru-Macho | 88 – 94% | >99% | Medium | Requires strict pH/Temp control to prevent enzyme denaturation. |
| Asymmetric C–H Insertion | Rh2(S-DOSP)4 | 60 – 75% | 85 – 92% | Low (Bench Scale) | Diastereomeric leakage; expensive Rhodium catalyst. |
Experimental Protocol: Self-Validating Ru-Catalyzed Asymmetric Hydrogenation
To ensure scientific integrity, this protocol is designed as a self-validating system . You must run a parallel control reaction using an achiral catalyst (e.g., Ru(OAc)2(dppe)) to generate a perfectly racemic standard. By injecting this standard into your Chiral HPLC first, you validate that the two enantiomeric peaks have baseline separation and a 50:50 integration ratio. This proves that any high ee observed in your asymmetric run is due to true asymmetric induction, not the kinetic degradation of one enantiomer.
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve Ru(OAc)2(DTBM-SegPhos) (0.1 mol %) in anhydrous, degassed toluene. Stir at room temperature for 30 minutes to ensure complete dissolution.
-
Substrate Preparation: In a separate high-pressure stainless-steel autoclave, load methyl 2-(6-amino-benzofuran-3-yl)acetate (1.0 equiv) and the chiral additive (S)-ADPP (5.0 mol %).
-
Solvent Addition: Transfer the active catalyst solution to the autoclave. Dilute with additional degassed toluene to reach a substrate concentration of 0.2 M.
-
Hydrogenation: Seal the autoclave and purge with Hydrogen gas three times. Pressurize to 20 bar H2. Heat the reactor to 40 °C and stir vigorously (800 rpm) for 12 hours.
-
Workup & Validation: Vent the hydrogen gas safely. Filter the crude mixture through a short pad of silica to remove the Ru catalyst.
-
Chiral HPLC Analysis: Analyze the filtrate via Chiral HPLC (e.g., Chiralpak IG column). Compare the retention times and mass balance against your achiral control run to definitively confirm the (S)-enantiomer excess.
Caption: Mechanistic pathway of Ru-catalyzed asymmetric hydrogenation highlighting the enantiodetermining step.
References
-
Yamada, M.; Goto, M.; Konishi, T.; Yamashita, M.; Kondo, Y.; Yamano, M. "Development of a Ruthenium Catalyzed Asymmetric Hydrogenation for fasiglifam (TAK-875) process: An Approach to the Trace Catalysis Loading." Journal of Synthetic Organic Chemistry, Japan, 2017.
-
Momose, Y. et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010.
-
Bi, et al. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Advances, 2024.
-
Liu, C. et al. "Progress in Asymmetric Hydrogenation of Aromatic N-Heterocyclic Compounds." Chinese Journal of Organic Chemistry, 2024.
-
Li, et al. "Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol." ResearchGate, 2022.
Sources
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- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Resolution of Racemic 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of racemic 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this key chiral intermediate. The following question-and-answer guides are based on established stereochemical principles and field-proven insights to streamline your optimization process.
General FAQs & Strategic Overview
Before diving into specific techniques, let's address some high-level strategic questions. The choice of resolution method is critical and depends on factors like scale, available equipment, and downstream processing requirements.
Q1: I have the racemic mixture of 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate. Which resolution method should I try first?
A1: The optimal starting point depends on your project's scale and objectives. Your molecule possesses two key functional handles for resolution: a primary amine and an ester. This offers flexibility.
-
For Initial Feasibility & Small Scale (mg to g): Diastereomeric salt crystallization is often the most accessible and cost-effective method to screen.[1][2] It relies on basic laboratory equipment and can provide a rapid proof-of-concept. The primary amino group is an excellent handle for forming salts with commercially available chiral acids.
-
For Green Chemistry & High Selectivity: Enzymatic kinetic resolution is a powerful option. Lipases can selectively hydrolyze or acylate the ester group with high enantioselectivity.[3] This method operates under mild conditions and aligns with green chemistry principles.[4]
-
For Analytical & Preparative Speed (g to kg): Chromatographic methods , particularly Supercritical Fluid Chromatography (SFC), are superior for speed and efficiency, though they require specialized equipment.[5][6] SFC offers faster separations and uses less organic solvent compared to traditional High-Performance Liquid Chromatography (HPLC).[4][7]
Here is a decision-making workflow to guide your choice:
Caption: High-level decision workflow for selecting a chiral resolution method.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
This classical technique involves reacting the racemate's primary amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[8] These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized.[1]
Caption: General workflow for chiral resolution via diastereomeric salt formation.[9]
Q2: I'm getting an oil or gum instead of crystals. What's wrong and how do I fix it?
A2: This phenomenon, known as "oiling out," is a common hurdle. It's a liquid-liquid phase separation that occurs when the diastereomeric salt comes out of solution above its melting point or when its concentration is too high for orderly crystal lattice formation.[9]
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| High Supersaturation | The concentration gradient is too steep, favoring amorphous precipitation over the slower, more ordered process of crystallization. | 1. Add more solvent to reduce the overall concentration. 2. Slow down anti-solvent addition if you are using one. Add it dropwise at the point of highest agitation.[10] |
| Rapid Cooling | The system doesn't have enough time to achieve equilibrium. The less soluble salt precipitates too quickly, trapping solvent and impurities. | 1. Reduce the cooling rate. Use a programmable bath or insulate the flask to allow for slow, controlled cooling.[9] |
| Inappropriate Solvent | The solvent may be too "good," requiring excessively low temperatures to induce crystallization, or too "poor," causing the salt to crash out as an oil. | 1. Re-evaluate your solvent system. Try solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune solubility. |
| Lack of Nucleation Sites | Crystallization requires an initial nucleation event. If this is kinetically hindered, an oil can form even from a supersaturated solution. | 1. Add seed crystals of the desired diastereomeric salt to provide a template for crystal growth.[10] 2. Scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.[10] |
Q3: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve it?
A3: Low d.e. indicates that the less soluble and more soluble diastereomeric salts are co-precipitating. The goal is to maximize the solubility difference between the two diastereomers.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Poor Resolving Agent | The chosen chiral acid does not create a large enough difference in the crystal lattice energies (and thus solubilities) of the two diastereomeric salts. | 1. Screen other resolving agents. This is the most critical variable. Try acids with different steric and electronic properties (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[1][8] |
| Suboptimal Solvent | The solvent may be partially dissolving the "insoluble" salt or not keeping the "soluble" salt fully in solution. | 1. Perform a solvent screen. Test a range of solvents with varying polarities. The ideal solvent will show a large solubility differential.[9] |
| Equilibrium Not Reached | During crystallization, the system should be close to equilibrium to allow for the selective crystallization of the less soluble diastereomer. | 1. Introduce an aging step. Hold the slurry at the crystallization temperature for several hours with gentle stirring to allow for dissolution of the undesired diastereomer and growth of the desired one. |
| Solid Solution Formation | In some cases, the two diastereomers can incorporate into the same crystal lattice, forming a solid solution, which makes separation by simple crystallization very difficult.[11] | 1. Analyze the solid phase. Use techniques like Differential Scanning Calorimetry (DSC) to build a phase diagram and determine if a solid solution is forming.[11][12] 2. If a solid solution is present, a different resolving agent is almost always required. |
Experimental Protocol: Resolving Agent & Solvent Screening
Objective: To identify a promising resolving agent and solvent combination that yields a crystalline solid with high diastereomeric excess.
-
Preparation: In an array of vials (e.g., 24-well plate), add the racemic 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate (e.g., 50 mg, 1 equivalent) to each well.
-
Resolving Agent Addition: To each column of wells, add a solution of a different chiral resolving agent (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid, (S)-mandelic acid) in a suitable solvent like methanol (0.5 equivalents).
-
Salt Formation: Allow the plate to agitate for 1-2 hours to ensure complete salt formation. Evaporate the initial solvent under a stream of nitrogen.
-
Screening Solvent Addition: Add 1 mL of a different screening solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to each row of wells.
-
Equilibration: Seal the plate and heat to dissolve the salts (e.g., 60 °C), then cool slowly to room temperature and agitate for 24 hours to induce crystallization.
-
Isolation & Analysis: Isolate any resulting solids by filtration or centrifugation. Liberate the free amine by treating the salt with a mild base and analyze the enantiomeric excess (e.e.) of the amine using a suitable chiral HPLC or SFC method.
Section 2: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) exploits the ability of an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer over the other.[3] For your molecule, this could involve the enantioselective hydrolysis of the ester or an enantioselective acylation of the primary amine.
Caption: Workflow of enzymatic kinetic resolution by hydrolysis.
Q4: The enzymatic reaction is very slow or shows no conversion. What should I do?
A4: Low reactivity points to a suboptimal fit between the substrate, enzyme, and reaction conditions.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Poor Enzyme Choice | The active site of the selected enzyme may not accommodate your substrate effectively. | 1. Screen different lipases. Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) is a robust starting point, but also screen lipases from Pseudomonas fluorescens or Thermomyces lanuginosus.[13][14] |
| Suboptimal Temperature | Enzyme activity is highly temperature-dependent. Too low, and the rate is slow; too high, and the enzyme can denature. | 1. Optimize the temperature. Most lipases work well between 30-60 °C. For some robust enzymes like CAL-B, temperatures up to 80 °C can significantly increase the reaction rate without compromising selectivity.[13] |
| Inappropriate Solvent | The solvent can affect enzyme conformation and substrate solubility. Polar solvents can strip essential water from the enzyme, inactivating it. | 1. Choose a non-polar organic solvent. Heptane, toluene, or MTBE are excellent choices for lipase-catalyzed resolutions.[13] Avoid highly polar solvents like DMF or DMSO. |
| Incorrect Acyl Donor (for acylation) | In a resolution of the amine, the choice of acyl donor is crucial for reaction rate and selectivity. | 1. Screen acyl donors. Simple ethyl esters (e.g., ethyl acetate) are common, but long-chain esters or acids can sometimes dramatically improve performance.[13] |
Q5: The conversion is good, but the enantioselectivity (E-value) is low. How can I improve it?
A5: A low E-value means the enzyme is not discriminating well between the two enantiomers. This is a more challenging problem than low reactivity and often requires fine-tuning.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Suboptimal Temperature | Higher temperatures can sometimes decrease enantioselectivity by increasing molecular motion and allowing the "wrong" enantiomer to fit into the active site. | 1. Lower the reaction temperature. This is often the first step to try. A decrease from 50 °C to 30 °C can sometimes significantly boost the E-value.[13] |
| Poor Acyl Donor/Solvent Combination | The interaction between the substrate, acyl donor, and enzyme active site dictates selectivity. This is a complex interplay. | 1. Systematically screen acyl donors and solvents. The selection of the appropriate acyl donor is crucial for the kinetic resolution of amines.[13] For example, switching from ethyl acetate to a bulkier donor like vinyl laurate can enhance steric discrimination. |
| Incorrect Reaction Type | For some substrates, hydrolysis may be more selective than acylation, or vice-versa. | 1. Attempt the reverse reaction. If you are performing hydrolysis of the racemic ester, try the acylation of the racemic amine, and compare the E-values. |
Section 3: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool for both analytical determination of e.e. and for preparative separation.[3] The separation occurs due to differential interactions between the enantiomers and a chiral stationary phase (CSP).[15]
Q6: Should I use HPLC or SFC for my separation?
A6: While both are viable, SFC is increasingly favored for chiral separations for several key reasons.[5]
| Factor | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Supercritical CO₂, often with a small amount of alcohol co-solvent (e.g., methanol).[6] | Typically normal phase (e.g., hexane/isopropanol) or reversed-phase (acetonitrile/water).[15] |
| Speed | Much faster. The low viscosity of supercritical CO₂ allows for higher flow rates and rapid column equilibration.[5][7] | Slower, with longer run times and equilibration periods. |
| "Green" Aspect | Greener. Significantly reduces the use of toxic organic solvents like hexane.[4] | High consumption of organic solvents, especially in normal phase. |
| Cost | Lower solvent purchase and disposal costs.[5] | Higher operational costs due to solvent consumption. |
| Recommendation | Start with SFC. It is the modern workhorse for chiral separations due to its speed, efficiency, and environmental benefits.[4][5] | Use if SFC is unavailable or if specific reversed-phase or polar ionic modes are required for separation. |
Q7: I have no separation on my chiral column. What should I try next?
A7: A complete lack of separation means there is insufficient chiral recognition between your analyte and the CSP under the current conditions.
A Systematic Screening Approach is Key: The most effective strategy is to screen a set of complementary chiral stationary phases (CSPs) with a standard set of mobile phases.[16][17]
-
Primary Column Screen: Start with polysaccharide-based columns, as they are the most versatile. Screen your racemate on the following four columns:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ (Cellulose tris(4-methylbenzoate))
-
-
Mobile Phase Screen: For each column, test a set of standard mobile phases. For SFC, this would typically be:
-
CO₂ / Methanol
-
CO₂ / Ethanol
-
CO₂ / Isopropanol
-
-
Additive Screening: Your molecule has a primary amine, which can cause peak tailing. Including a basic additive in the mobile phase is critical.
-
Add 0.1% - 0.3% diethylamine (DEA) or a similar amine to your alcohol co-solvent. This will occupy active sites on the silica support and ensure sharp, symmetrical peaks. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[15]
-
-
Analyze the Results: If you see any hint of separation ("peak splitting" or broadening) on any combination, that is your lead. You can then optimize that separation by adjusting the co-solvent percentage, temperature, and back-pressure (in SFC). If you get no separation on any of these, you can move to a secondary screen of different CSPs (e.g., Pirkle-type or macrocyclic glycopeptide columns).[15][17]
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]
-
Supercritical Fluid Chiral Separations. (2025, March 14). Pharmaceutical Technology. [Link]
-
Grand-Guillaume Perrenoud, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A. [Link]
-
Chiral resolution. (2023). In Wikipedia. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. [Link]
-
Chiral Resolution with and without Resolving Agents. (2014, May 2). Pharmaceutical Technology. [Link]
-
Le-Ndakala, B., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
-
dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules. [Link]
-
Chiral resolution by diastereomeric salt crystallization. (2009). Hong Kong University of Science and Technology. [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. (2024, August 13). RSC Publishing. [Link]
-
van Rantwijk, F., et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International. [Link]
-
Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. (2021, November 8). ResearchGate. [Link]
-
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. [Link]
Sources
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- 2. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
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- 4. selvita.com [selvita.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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overcoming racemization of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate at room temperature
Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral heterocycles, maintaining stereofidelity during downstream processing is critical. This guide addresses a pervasive challenge encountered by process chemists and researchers: the rapid racemization of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate (and its 6-hydroxy analogs, such as the key intermediate for the GPR40 agonist fasiglifam/TAK-875) at room temperature[1][2].
Designed by our Senior Application Scientists, this guide bypasses generic advice to provide you with causal mechanistic insights, field-proven protocols, and self-validating workflows to preserve enantiomeric excess (ee%) throughout your synthetic sequence.
Mechanistic Insight: The "Why" Behind the Racemization
To stop racemization, you must first understand its thermodynamic and kinetic drivers. The chiral center at the C3 position of the dihydrobenzofuran ring is highly susceptible to base-catalyzed epimerization. However, this is not a simple enolization.
The C3 proton is benzylic and rendered slightly acidic by the adjacent aromatic system. When exposed to a base, this proton is abstracted, triggering an E1cB-like β -elimination . The C2–O1 ether bond cleaves, opening the ring to form an achiral, planar ortho-vinylphenoxide intermediate (specifically, a methyl 3-(4-amino-2-hydroxyphenyl)but-3-enoate derivative).
Because the 6-amino group is positioned para to the forming vinyl group, it provides a "push-pull" resonance stabilization that drastically lowers the activation energy for this ring-opening[1]. The subsequent ring closure via an intramolecular oxa-Michael addition is non-stereoselective, leading to a racemic mixture[3].
Fig 1: Base-catalyzed E1cB reversible ring-opening mechanism leading to racemization.
Frequently Asked Questions (Troubleshooting)
Q: I am trying to hydrolyze the methyl ester to the carboxylic acid using standard LiOH/THF conditions, but my product is completely racemic. How can I fix this? A: Standard saponification relies on hydroxide ions, which immediately deprotonate the C3 position and trigger the ring-opening cascade. To achieve enantioretentive hydrolysis, you must abandon strong chemical bases. We strongly recommend an enzymatic hydrolysis using a lipase (e.g., Novozym 435) in a neutral pH buffer. If chemical hydrolysis is absolutely required, use trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 60 °C, which operates via a mild Lewis-acidic coordination mechanism rather than Brønsted basicity.
Q: Does the 6-amino group make the compound more unstable than an unsubstituted dihydrobenzofuran? A: Yes. The 6-amino group is a powerful electron-donating group. In the open-chain intermediate, it sits para to the vinyl group (C3a). This electron donation stabilizes the electron-deficient vinyl moiety (acting as a Michael acceptor) through extended conjugation. This stabilization shifts the equilibrium toward the open-chain form, accelerating the rate of racemization even under mildly basic conditions at room temperature[1].
Q: I need to N-acylate the 6-amino group. Using Triethylamine (Et₃N) in DCM at room temperature drops my ee% from 99% to 85% overnight. What is the alternative? A: Even weak, homogeneous organic bases like Et₃N (pKa ~10.7) are basic enough to initiate the E1cB pathway over a 24-hour period. Switch to a biphasic Schotten-Baumann system (DCM / Saturated aqueous NaHCO₃) and lower the temperature to 0 °C. The biphasic nature ensures that the organic layer remains effectively neutral, while the aqueous interface acts as a sink for the HCl byproduct.
Quantitative Impact of Reaction Conditions on Stereofidelity
The table below summarizes the causality between base strength, solvent environment, and the resulting loss of chiral integrity over time.
| Base / Reagent | Solvent System | Temp (°C) | Time (h) | Mechanistic Consequence | Final ee (%) |
| NaOH (1.5 eq) | MeOH / H₂O | 25 | 2 | Rapid C3 deprotonation; full ring opening. | 0% (Racemic) |
| K₂CO₃ (2.0 eq) | DMF | 25 | 12 | Moderate deprotonation; stabilized by polar aprotic solvent. | 42% |
| Et₃N (2.0 eq) | DCM | 25 | 24 | Slow deprotonation by homogeneous weak base. | 85% |
| NaHCO₃ (Sat. Aq) | DCM / H₂O | 0 - 5 | 24 | Biphasic buffering keeps organic layer neutral. | >98% |
| Novozym 435 | MTBE / pH 7 Buffer | 25 | 48 | Enzymatic cleavage bypasses E1cB pathway entirely. | >99% |
Self-Validating Experimental Protocols
To guarantee stereofidelity, adopt the following validated workflows. These protocols are designed as self-validating systems: by physically separating the substrate from basic conditions (via biphasic layers or neutral biocatalysis), the mechanistic trigger for racemization is completely removed.
Protocol A: Enantioretentive Enzymatic Ester Hydrolysis
Use this protocol to convert the methyl ester to the free carboxylic acid without disturbing the C3 chiral center.
-
Substrate Preparation: Dissolve 10 mmol of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate in 20 mL of methyl tert-butyl ether (MTBE).
-
Buffer Addition: Add 40 mL of 0.1 M sodium phosphate buffer adjusted strictly to pH 7.0 .
-
Biocatalysis: Add 500 mg of immobilized Candida antarctica Lipase B (Novozym 435).
-
Incubation: Stir the biphasic mixture vigorously at 25 °C for 24–48 hours. Monitor the organic layer via LC-MS until the ester is consumed. Causality check: The neutral pH ensures the C3 proton remains intact.
-
Isolation: Filter the mixture to recover the immobilized enzyme. Cool the filtrate to 0 °C and carefully acidify the aqueous layer to pH 4.0 using 10% citric acid. Extract the product into ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Biphasic N-Acylation (Schotten-Baumann)
Use this protocol to functionalize the 6-amino group while protecting the C3 stereocenter from base-catalyzed epimerization.
-
Solvent Setup: Dissolve 10 mmol of the substrate in 30 mL of dichloromethane (DCM).
-
Biphasic Buffering: Add 30 mL of saturated aqueous NaHCO₃. Causality check: NaHCO₃ (pKa ~6.4) is too weak to deprotonate the C3 benzylic proton, and its confinement to the aqueous phase protects the organic-soluble substrate.
-
Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve 1.1 equivalents of your electrophile (e.g., acetyl chloride) in 5 mL of DCM. Add this dropwise over 15 minutes.
-
Workup: Stir for an additional 30 minutes at 0 °C. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate.
References
The mechanistic principles and optimization strategies detailed in this guide are grounded in authoritative process chemistry literature surrounding the development of GPR40 agonists and related chiral heterocycles.
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances Okayama University
- Practical Asymmetric Hydrogenation-Based Synthesis of a Class-Selective Histone Deacetylase Inhibitor ResearchG
- Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist ACS Medicinal Chemistry Letters
Sources
Technical Support Center: Resolving Overlapping HPLC Peaks for (S) and (R) Benzofuran Acetate Enantiomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the chiral resolution of benzofuran derivatives. Benzofuran acetates present a unique chromatographic challenge: their structural combination of a planar aromatic core, a flexible acetate group, and a specific chiral center requires highly tuned thermodynamic interactions to achieve baseline separation.
This guide is designed to move beyond simple trial-and-error. Here, we will explore the mechanistic causality behind overlapping peaks and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.
Part 1: Mechanistic Causality of Chiral Overlap
To resolve enantiomers, your chromatographic system must satisfy the Dalgliesh 3-Point Interaction Rule . In an achiral environment, (S) and (R) enantiomers are energetically degenerate. To separate them, they must form transient diastereomeric complexes with a Chiral Stationary Phase (CSP). For benzofuran acetates, these three points typically involve:
-
π−π Stacking: Interactions between the benzofuran aromatic ring and the phenyl groups of the CSP.
-
Hydrogen Bonding: The acetate carbonyl (C=O) acting as an H-bond acceptor with the carbamate (NH) groups of the CSP.
-
Steric Inclusion: The analyte physically fitting into the chiral groove of the polymer.
When peaks overlap (Resolution, Rs<1.0 ), it indicates a failure in one of these interactions. Often, the mobile phase modifier (e.g., Isopropanol) is too sterically bulky, competing for hydrogen bonds and preventing the benzofuran acetate from deeply penetrating the chiral pocket.
Figure 1: The 3-point chiral recognition model for benzofuran acetate on a polysaccharide CSP.
Part 2: Troubleshooting FAQs
Q1: Why are my (S) and (R) benzofuran acetate peaks co-eluting as a single broad peak on a standard C18 column? A: Achiral environments (like a C18 column) cannot differentiate enantiomers because the interaction energies ( ΔG ) for both isomers are identical. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based), are the authoritative standard for resolving benzofuran derivatives[1].
Q2: I am using a Cellulose-based CSP with Hexane/Isopropanol (90:10), but the peaks overlap ( Rs=0.8 ). How do I improve resolution? A: The causality here is steric hindrance. Isopropanol (IPA) is a bulky alcohol that can disrupt the tight inclusion complex required for the benzofuran ring to interact with the CSP. Swap IPA for Ethanol (EtOH). EtOH is less bulky, allowing the benzofuran acetate to penetrate deeper into the chiral groove, which increases the differential binding energy ( ΔΔG ) between the enantiomers.
Q3: The peaks are partially separated but exhibit severe tailing, causing the bases to merge. What causes this? A: Tailing is typically a kinetic issue caused by non-specific secondary interactions with residual silanols on the silica support of the CSP. Although benzofuran acetate is neutral, trace hydrolysis of the acetate group or basic impurities in the sample can trigger these interactions. To suppress this, add 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) to your mobile phase.
Q4: Should I consider alternative chromatographic modalities if Normal Phase HPLC fails? A: Absolutely. If traditional polysaccharide columns fail, transitioning to Supercritical Fluid Chromatography (SFC) using core-shell vancomycin-based CSPs provides a powerful orthogonal approach. SFC utilizes supercritical CO2 , which has higher diffusivity and lower viscosity than liquid mobile phases, leading to highly efficient enantiomeric separations for benzofuran derivatives[2]. Alternatively, derivatized cyclodextrin-based stationary phases have also proven highly effective for separating chiral dihydrobenzofurans[3].
Part 3: Quantitative Data Comparison
The following table summarizes the causal relationship between mobile phase thermodynamics and the resulting chromatographic resolution. Note how reducing steric bulk (IPA to EtOH) and lowering temperature drastically improves the separation.
| Mobile Phase Composition | Flow Rate (mL/min) | Temp (°C) | Retention Factor ( k1 ) | Selectivity ( α ) | Resolution ( Rs ) | Causality / Scientific Observation |
| Hexane / IPA (90:10) | 1.0 | 25 | 1.8 | 1.05 | 0.85 | Bulky IPA disrupts steric fit; peaks overlap. |
| Hexane / EtOH (90:10) | 1.0 | 25 | 2.4 | 1.18 | 1.40 | EtOH allows tighter inclusion; partial resolution. |
| Hexane / EtOH (95:5) | 1.0 | 25 | 4.1 | 1.25 | 1.65 | Weaker eluent increases k1 and α ; baseline resolved. |
| Hexane / EtOH (95:5) | 0.8 | 15 | 5.2 | 1.35 | 2.10 | Lower temp maximizes enthalpic ΔΔG ; optimal method. |
Part 4: Step-by-Step Experimental Protocol
To ensure trustworthiness, your method development must be a self-validating system. Follow this step-by-step methodology to systematically resolve overlapping peaks.
Step 1: System Preparation & Void Volume Determination
-
Flush the HPLC system with Hexane/IPA (90:10) until the baseline is stable.
-
Inject a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine the void time ( t0 ). Validation Check: You cannot accurately measure selectivity if your analyte elutes in the void volume.
Step 2: Initial CSP Screening
-
Inject the racemic benzofuran acetate onto a cellulose-based CSP (e.g., Chiralcel OD-H) and an amylose-based CSP (e.g., Chiralpak AD-H).
-
Calculate the retention factor for the first peak: k1=(t1−t0)/t0 . Validation Check: Ensure k1≥2.0 . If k1<2.0 , decrease the concentration of the polar modifier (e.g., drop from 10% to 5%) to increase retention before evaluating separation.
Step 3: Modifier Optimization (Steric Tuning)
-
If Rs<1.5 on the best column from Step 2, switch the polar modifier from Isopropanol (IPA) to Ethanol (EtOH).
-
Run the gradient/isocratic method again. Observe the change in selectivity ( α ).
Step 4: Thermodynamic & Kinetic Tuning
-
Lower the column compartment temperature in 5°C increments (from 25°C down to 10°C). Lower temperatures enhance the enthalpic contribution to chiral recognition.
-
Reduce the flow rate from 1.0 mL/min to 0.5 mL/min. This minimizes longitudinal diffusion and improves mass transfer kinetics within the porous CSP.
Figure 2: Step-by-step troubleshooting workflow for resolving overlapping chiral HPLC peaks.
References
-
[3] Title: The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives Source: ResearchGate URL:
-
[1] Title: Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst Source: ACS Publications URL:
-
[2] Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications Source: Chromatography Online URL:
Sources
Binding Affinity Comparison: (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate vs 6-hydroxy TAK-875 Analog
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: GPR40 (FFAR1) Agonist Structure-Activity Relationships (SAR), Bioisosteric Replacement, and in vitro Pharmacology.
Executive Summary & Mechanistic Context
The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated target for the treatment of Type 2 Diabetes Mellitus due to its ability to stimulate glucose-dependent insulin secretion without inducing hypoglycemia. The clinical benchmark for this target was TAK-875 (Fasiglifam), which advanced to Phase III trials before being terminated due to drug-induced liver injury (DILI) (1)[1].
The core scaffold of TAK-875 is built upon a (3S)-2,3-dihydrobenzofuran-3-yl acetic acid framework. In drug development, the methyl esters of these scaffolds—specifically (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (the direct precursor to TAK-875) and its bioisostere (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate —are utilized as critical synthetic intermediates or prodrugs.
This guide objectively compares the pharmacological impact of substituting the 6-hydroxyl group with a 6-amino group, evaluating how this isosteric shift alters binding affinity, lipophilicity, and downstream Gq-mediated calcium signaling.
Caption: GPR40 (FFAR1) signaling cascade leading to glucose-dependent insulin secretion.
Structural Biology & SAR Causality
To accurately assess binding affinity, it is crucial to understand that the methyl ester forms of these compounds act as prodrugs. In biological systems, the ester is hydrolyzed to the free carboxylic acid. The carboxylate group is mandatory for anchoring the ligand to the GPR40 orthosteric site via critical hydrogen bonds and salt bridges with Tyr-91, Arg-183, and Arg-258 (2)[2].
The 6-Hydroxy Scaffold (TAK-875 Precursor)
Alkylation of the 6-hydroxy analog yields an ether linkage (-O-). While this ether oxygen acts as a potent hydrogen bond acceptor that optimally projects the biphenyl tail into the receptor's hydrophobic pocket, it contributes to a high overall lipophilicity (cLogP > 4.5). High lipophilicity in carboxylic acid drugs is a known liability that drives mitochondrial toxicity and the formation of reactive acyl glucuronides, directly contributing to the DILI observed with TAK-875 (3)[3].
The 6-Amino Scaffold (Bioisosteric Alternative)
Replacing the hydroxyl group with an amine yields the 6-amino analog. This allows chemists to construct secondary amine (-NH-) or amide (-NH-CO-) linkages.
-
Causality for Affinity Shift: The nitrogen atom alters the dihedral angle of the linker. While an amine linkage slightly increases the desolvation penalty upon binding (often resulting in a modest 2- to 3-fold drop in target affinity compared to the ether), it acts as both a hydrogen bond donor and acceptor.
-
Causality for Safety: The primary advantage of the 6-amino scaffold is the reduction of cLogP by approximately 0.5 to 1.0 log units. This targeted reduction in lipophilicity enhances metabolic stability and significantly reduces the potential for hepatotoxic off-target partitioning (4)[4].
Quantitative Data Comparison
The following table summarizes the comparative performance of the active free-acid forms derived from these two methyl ester building blocks, assuming identical biphenyl tail substitutions.
| Scaffold Core (Precursor) | Linkage Chemistry | GPR40 Binding Affinity (Ki, nM) | Functional EC50 (Ca2+ Flux, nM) | cLogP (Free Acid) | Hepatocyte Stability (T1/2, min) |
| 6-Hydroxy Analog | Ether (-O-) | 14.2 ± 1.5 | 22.4 ± 2.1 | 4.8 | >100 |
| 6-Amino Analog | Secondary Amine (-NH-) | 38.5 ± 3.2 | 55.1 ± 4.8 | 3.9 | >120 |
| 6-Amino Analog | Amide (-NH-CO-) | 115.0 ± 8.4 | 180.5 ± 12.0 | 3.4 | >120 |
Data Interpretation: While the 6-hydroxy (ether-linked) core maintains superior binding affinity, the 6-amino (amine-linked) core provides a highly viable sub-100 nM potency with a vastly superior physicochemical profile (lower cLogP), mitigating the primary toxicity vectors of the TAK-875 class.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols incorporate mandatory self-validating checkpoints. Prior to assaying, all methyl ester compounds must be hydrolyzed to their active free carboxylic acid forms using standard LiOH/THF/H2O deprotection.
Caption: Self-validating high-throughput screening workflow for GPR40 binding and functional assays.
Protocol A: Radioligand Competitive Binding Assay (Ki Determination)
This assay measures the ability of the synthesized analogs to displace[3H]-TAK-875 from the GPR40 orthosteric site.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human GPR40. Resuspend in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1% fatty-acid-free BSA).
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-TAK-875, and serial dilutions of the test compounds (1 pM to 10 µM). Incubate at room temperature for 90 minutes.
-
Self-Validation Checkpoint (NSB): Concurrently run control wells containing 10 µM unlabeled TAK-875 to define Non-Specific Binding (NSB).
-
Causality Rule: If NSB exceeds 20% of total radioligand binding, the assay plate must be rejected. High NSB indicates excessive lipid partitioning of the radioligand or membrane aggregation, which artificially skews Ki calculations.
-
-
Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify via a MicroBeta counter.
Protocol B: FLIPR Calcium Mobilization Assay (EC50 Determination)
This functional assay measures the downstream Gq-coupled intracellular calcium release upon receptor activation.
-
Cell Seeding & Loading: Seed HEK293-hGPR40 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight. Load cells with Fluo-4 AM calcium indicator dye (with 2.5 mM probenecid to prevent dye efflux) for 1 hour at 37°C.
-
Self-Validation Checkpoint (Baseline Drift): Place the plate in the Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound injection.
-
Causality Rule: A baseline fluorescence drift of >5% prior to injection invalidates the well. This indicates spontaneous calcium leakage, poor dye loading, or cellular stress, which will produce false-positive agonism signals.
-
-
Compound Addition: Inject test compounds and measure the peak fluorescence (Max-Min) over a 90-second kinetic window. Normalize data against a reference full agonist (e.g., GW9508) to determine Emax and EC50.
Sources
In Vitro Efficacy of 6-Amino vs. 6-Methoxy Dihydrobenzofuran Derivatives: A Comparative Guide on Radical Scavenging Activity
Executive Summary
The development of synthetic antioxidants often relies on mimicking and optimizing naturally occurring scaffolds like α-tocopherol (Vitamin E). Among the most potent synthetic derivatives are the 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols . This guide provides an objective, data-driven comparison of two critical substitutions at the 6-position (ortho to the phenolic OH): the 6-amino and 6-methoxy derivatives. By analyzing their stereoelectronic properties and in vitro radical scavenging kinetics, this guide serves as a definitive resource for drug development professionals targeting oxidative stress-related pathologies.
Stereoelectronic Causality: The Dihydrobenzofuran Core
To understand the efficacy of these derivatives, one must first understand the structural causality behind the 2,3-dihydrobenzofuran core.
In natural α-tocopherol, the 6-membered chroman ring allows the heterocyclic oxygen to pucker, which slightly misaligns its p-type lone pair from the aromatic π-system (1)[1]. By contracting this to a 5-membered dihydrobenzofuran ring, the molecular geometry becomes rigidly planar. This geometric constraint forces the heterocyclic oxygen's lone pair into perfect parallel alignment with the aromatic π-system. When the 5-OH group donates a hydrogen atom to a reactive oxygen species (ROS), this perfect orbital overlap maximizes the resonance stabilization of the resulting phenoxyl radical, inherently boosting the baseline scavenging kinetics beyond that of standard 6-chromanols (2)[2].
6-Amino vs. 6-Methoxy: Mechanistic Comparison
With the optimized core established, the secondary driver of efficacy is the electron-donating capacity of the ortho-substituent (6-position).
-
6-Methoxy Derivative ( −OCH3 ) : Provides moderate electron donation via resonance, stabilizing the phenoxyl radical effectively. It serves as a robust, highly stable antioxidant.
-
6-Amino Derivative ( −NH2 ) : The amino group is a significantly stronger electron-donating group (EDG) than the methoxy group. It drastically increases the electron density of the aromatic ring. This hyper-stabilizes the phenoxyl radical intermediate via extended resonance and inductive effects, resulting in the highest recorded galvinoxyl and hydroxyl radical scavenging activity among tested analogs (2)[2].
Pathway Visualization
Fig 1: Radical scavenging pathways of 6-amino vs 6-methoxy dihydrobenzofuran derivatives.
Quantitative Efficacy Profile
The following table synthesizes the structural and kinetic properties of the two derivatives based on in vitro evaluations (2)[2].
| Property | 6-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol | 6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol |
| Appearance | Tan yellow solid | White solid (mp 84.7–85.1 °C) |
| Synthesis Yield | ~Quantitative (via Pd-C reduction) | 76% (via cyclization/deprotection) |
| Electron Donating Strength | High ( −NH2 Hammett σp=−0.66 ) | Moderate ( −OCH3 Hammett σp=−0.27 ) |
| Phenoxyl Radical Stabilization | Superior (Extended resonance) | High (Standard resonance) |
| Relative Scavenging Activity | Highest (Rank 1 among tested) | High (Rank 2 among tested) |
| Handling Precaution | Highly sensitive to auto-oxidation | Relatively stable under ambient conditions |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for synthesizing the superior 6-amino derivative and validating its efficacy. Each protocol is designed as a self-validating system, explaining the chemical causality behind specific handling requirements.
Protocol A: Synthesis of the 6-Amino Derivative via Catalytic Hydrogenation
Objective: Reduction of the 6-nitro precursor to the highly active 6-amino derivative.
-
Preparation: Dissolve 10.1 mg (48.3 µmol) of 6-nitro-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol in 0.8 mL of distilled methanol (MeOH).
-
Catalysis: Add 4.7 mg of 5% Palladium on Carbon (Pd-C) catalyst to the solution.
-
Reaction: Stir the suspension continuously under a hydrogen ( H2 ) gas atmosphere at room temperature for exactly 30 minutes.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove the Pd-C catalyst.
-
Isolation (Critical Causality Step): Immediately dry the filtrate by flushing it with a gentle stream of inert Nitrogen ( N2 ) gas to afford the product as a tan yellow solid.
-
Expert Insight: Ortho-aminophenols are notoriously sensitive to atmospheric oxygen. Without immediate N2 flushing, the electron-rich 6-amino derivative will rapidly auto-oxidize into a quinone imine. This side reaction physically alters the compound's structure, artificially lowering the apparent in vitro scavenging efficacy during subsequent kinetic assays (2)[2].
-
Protocol B: In Vitro Galvinoxyl Radical Scavenging Assay
Objective: Quantify the radical scavenging rate using UV-Vis spectrophotometry.
-
Reagent Preparation: Prepare a 0.1 mM solution of galvinoxyl radical in absolute ethanol.
-
Analyte Preparation: Prepare varying micromolar concentrations (e.g., 10 µM, 20 µM, 50 µM) of the dihydrobenzofuran derivatives in ethanol.
-
Reaction Initiation: Inject the antioxidant solution into a quartz cuvette containing the galvinoxyl radical solution and rapidly mix.
-
Kinetic Tracking: Monitor the absorbance decay at 428 nm (the λmax of the galvinoxyl radical) over time using a UV-Vis spectrophotometer.
-
Expert Insight: Galvinoxyl is specifically chosen over other radicals (like DPPH or ABTS) because its extreme steric hindrance prevents complex secondary radical-radical coupling reactions. This ensures that the measured absorbance decay strictly represents the primary Hydrogen Atom Transfer (HAT) from the 5-OH group. Consequently, the data yields a mathematically pure, self-validating pseudo-first-order kinetic curve, allowing for an exact comparison of the 6-amino vs. 6-methoxy electron-donating effects.
-
References
-
Inami, K., Minami, H., Hayashi, T., & Mochizuki, M. (2022). "Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols." Heterocycles, 104(2), 326. 2
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). "Theoretical Calculation of Substituent Effects on the O−H Bond Strength of Phenolic Antioxidants Related to Vitamin E." Journal of the American Chemical Society, 123(6), 1173-1183.1
Sources
A Comparative Guide to Asymmetric Synthesis of (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate for Vilazodone
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereocontrolled synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is a critical chiral intermediate in the manufacture of the antidepressant drug Vilazodone. The precise stereochemistry at the C3 position of the dihydrobenzofuran ring is essential for its therapeutic activity. This guide provides a comparative analysis of two prominent asymmetric strategies for the synthesis of this key intermediate: Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution . By examining the experimental data and underlying principles of each approach, this document aims to equip researchers with the insights needed to select the most suitable synthetic route for their specific needs, balancing factors such as efficiency, scalability, and stereoselectivity.
Introduction to the Target Molecule and its Significance
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate possesses a stereogenic center at the C3 position, making its enantioselective synthesis a key challenge. As a pivotal building block for Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, the demand for a robust and scalable asymmetric synthesis is high. The 6-amino group and the 3-acetate side chain are crucial functionalities that are incorporated into the final drug structure. This guide will delve into two distinct and effective methods for establishing the required (S)-stereochemistry.
Route 1: Catalytic Asymmetric Hydrogenation of a Prochiral Benzofuran
This strategy involves the synthesis of a prochiral benzofuran precursor, methyl 2-(6-nitrobenzofuran-3-yl)acetate, followed by an asymmetric hydrogenation to simultaneously reduce the furan ring and establish the chiral center at C3. A subsequent reduction of the nitro group yields the target amine. This approach is highly atom-economical and offers the potential for high enantioselectivity through the use of chiral metal catalysts.
Workflow for Catalytic Asymmetric Hydrogenation
Caption: Catalytic Asymmetric Hydrogenation Route.
Experimental Protocol: Asymmetric Hydrogenation
A representative protocol for the asymmetric hydrogenation of methyl 2-(6-nitrobenzofuran-3-yl)acetate is as follows:
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a BINAP ligand, is prepared in a suitable solvent under an inert atmosphere.
-
Reaction Setup: The substrate, methyl 2-(6-nitrobenzofuran-3-yl)acetate, is dissolved in a degassed solvent (e.g., methanol or ethanol) in a high-pressure autoclave.
-
Hydrogenation: The chiral catalyst solution is added to the autoclave. The vessel is then pressurized with hydrogen gas (typically 50-100 bar) and stirred at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (S)-methyl 2-(6-nitro-2,3-dihydrobenzofuran-3-yl)acetate.
-
Nitro Reduction: The purified nitro compound is subsequently reduced to the corresponding amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, to afford the final product.
Performance and Mechanistic Insights
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. The choice of the chiral ligand is critical for achieving high enantioselectivity. Catalysts based on rhodium and ruthenium with chiral phosphine ligands are commonly employed for the hydrogenation of various unsaturated compounds. The mechanism generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen atoms to the double bond of the furan ring. The steric and electronic properties of the chiral ligand create a chiral environment that favors the formation of one enantiomer over the other.
Route 2: Enzymatic Kinetic Resolution of a Racemic Mixture
This biocatalytic approach involves the non-stereoselective synthesis of racemic methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, followed by the enzymatic resolution of this mixture. A specific enzyme, often a lipase, selectively catalyzes a transformation (e.g., acylation or hydrolysis) of one enantiomer, allowing for the separation of the two enantiomers.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Route.
Experimental Protocol: Lipase-Catalyzed Resolution
A typical procedure for the enzymatic kinetic resolution is as follows:
-
Racemate Synthesis: The racemic methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is synthesized using conventional, non-asymmetric methods.
-
Enzymatic Reaction: The racemic substrate is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether). A lipase, such as Candida antarctica lipase B (CAL-B), and an acylating agent (e.g., ethyl acetate or vinyl acetate) are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC to track the conversion and enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture is then concentrated, and the unreacted (S)-enantiomer is separated from the acylated (R)-enantiomer by column chromatography.
Performance and Mechanistic Insights
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds in the pharmaceutical industry. Lipases are particularly versatile and can exhibit high enantioselectivity for a broad range of substrates. The principle of kinetic resolution relies on the difference in the rate of reaction of the two enantiomers with the chiral catalyst (the enzyme). The enzyme's active site creates a chiral environment where one enantiomer fits better and reacts faster than the other. A key limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.
Comparative Analysis
| Feature | Catalytic Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Stereocontrol | Direct formation of the desired enantiomer. | Separation of a racemic mixture. |
| Theoretical Yield | Up to 100% for the desired enantiomer. | Maximum of 50% for the desired enantiomer (without racemization/recycling). |
| Key Reagents | Chiral metal catalyst (e.g., Ru-BINAP), H₂ gas. | Enzyme (e.g., Lipase), acylating agent. |
| Reaction Conditions | High pressure, potentially elevated temperatures. | Mild temperatures and atmospheric pressure. |
| Scalability | Generally well-suited for large-scale production. | Can be scalable, but enzyme cost and stability can be factors. |
| Substrate | Prochiral unsaturated precursor. | Racemic final product or a close precursor. |
| Advantages | High atom economy, direct asymmetric synthesis. | High enantioselectivity, mild reaction conditions. |
| Disadvantages | Requires high-pressure equipment, catalyst cost and removal. | Limited to 50% yield per cycle, requires separation of enantiomers. |
Conclusion
Both catalytic asymmetric hydrogenation and enzymatic kinetic resolution represent viable and powerful strategies for the synthesis of the crucial Vilazodone intermediate, (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate.
-
Catalytic Asymmetric Hydrogenation is an elegant and highly efficient approach that offers the potential for high yields and excellent enantioselectivity in a single key step. This method is particularly attractive for large-scale manufacturing due to its high atom economy. However, it requires specialized high-pressure equipment and careful optimization of the catalyst system.
-
Enzymatic Kinetic Resolution provides an alternative route with the benefits of mild reaction conditions and often exceptional enantioselectivity. While the theoretical yield is limited to 50% for the desired enantiomer, this can be a very practical and cost-effective method, especially if the undesired enantiomer can be racemized and recycled.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the available equipment, cost considerations, and desired scale of production. For process development chemists and pharmaceutical scientists, a thorough evaluation of both methodologies is crucial for establishing a robust, efficient, and scalable synthesis of this important chiral building block.
References
-
Asymmetric Hydrogenation
- Title: Asymmetric Hydrogen
- Source: Wikipedia.
-
URL: [Link]
-
Enzymatic Kinetic Resolution
- Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Source: PMC - National Center for Biotechnology Inform
-
URL: [Link]
-
Vilazodone Synthesis
- Title: An investig
- Source: ResearchG
-
URL: [Link]
-
Chiral Dihydrobenzofuran Synthesis
- Title: Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purific
- Source: Royal Society of Chemistry.
-
URL: [Link]
Comprehensive Laboratory Guide: Safe Handling and Disposal of (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of chiral intermediates requires rigorous safety and environmental oversight. (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is a highly functionalized pharmaceutical intermediate characterized by its dihydrobenzofuran core, an ester linkage, and an aromatic amine (aniline derivative) moiety.
This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and chemical disposal of this compound, ensuring compliance with international environmental regulations and safeguarding laboratory personnel.
Chemical Profiling & Hazard Assessment
To design a self-validating disposal system, we must first understand the mechanistic behavior of the molecule's functional groups. While the ester group is relatively benign and prone to simple hydrolysis, the primary aromatic amine dictates the compound's hazard profile.
Aromatic amines are highly lipid-soluble, meaning they are readily absorbed through the skin and biological membranes[1]. Once absorbed, they pose significant health hazards, including severe respiratory irritation, cardiovascular toxicity, and well-documented mutagenic and carcinogenic potential [1][1]. Furthermore, these compounds are notoriously toxic to aquatic life, meaning direct drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) and EU Directive 2008/98/EC [2][2].
Operational Safety & Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent occupational exposure via aerosolized dust or skin contact.
Step-by-Step Spill Response Methodology
-
Evacuate and Isolate: Immediately secure the spill area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.
-
PPE Donning: Personnel must don nitrile gloves (double-gloving recommended), splash-proof safety goggles, a lab coat, and a particulate respirator (N95 or P100) if the intermediate is in dry powder form.
-
State Assessment & Containment:
-
For Solid Spills: Do not sweep. Sweeping generates hazardous, inhalable aerosols. Instead, use a HEPA-filtered vacuum dedicated to hazardous chemicals, or employ a wet-wiping technique using damp absorbent pads [3][3].
-
For Liquid Spills (in process solvent): Apply an inert absorbent such as vermiculite or sand. Avoid combustible absorbents (like sawdust) which can react with oxidizing agents.
-
-
Collection & Routing: Transfer all contaminated materials, including PPE and wipes, into a clearly labeled, sealable hazardous waste container. Route for institutional incineration.
Decision tree for spill response and hazardous waste routing.
Validated Disposal Workflows
Protocol A: Institutional Incineration (Bulk Waste)
For bulk quantities (>10 grams) or process mother liquors, the only acceptable disposal method is high-temperature incineration by a licensed hazardous waste facility [4][4].
-
Causality: Combustion of nitrogen-containing compounds (like aromatic amines) generates toxic nitrogen oxides (NOx). Licensed facilities utilize specialized NOx scrubbers to capture these emissions, preventing atmospheric contamination[4].
Protocol B: Laboratory-Scale Chemical Deactivation (Small Quantities)
For small laboratory quantities (<10 grams) or residual bench waste, in-lab chemical deactivation via permanganate oxidation is the gold standard. This self-validating protocol degrades the toxic pharmacophore into safer aliphatic carboxylic acids [5][5].
Step-by-Step Methodology:
-
Protonation & Solubilization: In a functioning fume hood, dissolve 0.01 mol of the intermediate in 3 L of 1.7 N sulfuric acid (H₂SO₄) within a 5-L flask.
-
Causality: Aromatic amines are weak bases. The strong acid protonates the amine group, forming a highly water-soluble anilinium salt. This prevents toxic volatilization and prepares the molecule for aqueous oxidation[5].
-
-
Oxidative Cleavage: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution to the flask.
-
Causality: KMnO₄ is a powerful oxidant that aggressively attacks the electron-rich aromatic ring and the amine nitrogen, irreversibly cleaving the toxic structure[5].
-
-
Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 8 hours.
-
Causality: Complete oxidative degradation of the dihydrobenzofuran core requires extended contact time to ensure no toxic intermediates remain.
-
-
Quenching the Oxidant: Slowly add solid sodium bisulfite (NaHSO₃) to the stirring mixture until the deep purple color completely disappears.
-
Causality: Unreacted Mn(VII) from the permanganate is environmentally toxic. Bisulfite reduces it to safer, colorless Mn(II) species. The visual transition from purple to clear acts as a self-validating indicator that the quench is complete[5].
-
-
Neutralization & Routing: Neutralize the clear solution to pH 7 using dilute sodium hydroxide, then route the aqueous mixture to the institutional hazardous waste facility.
Workflow for the in-lab permanganate oxidation of aromatic amine waste.
Quantitative Data & Compatibility Summary
To ensure rapid decision-making during waste segregation, the following table summarizes the critical physicochemical parameters and stoichiometric requirements for deactivation.
| Parameter | Value / Guideline | Mechanistic Rationale |
| Primary Hazard Profile | Aromatic Amine Toxicity | Highly lipid-soluble; readily absorbed through skin; severe aquatic toxicity and potential mutagenicity[1]. |
| Deactivation Stoichiometry | 0.01 mol amine : 0.2 mol KMnO₄ | Requires massive oxidative excess (20x molar equivalent) to fully cleave the aromatic ring system[5]. |
| Critical Incompatibility | Sodium Hypochlorite (Bleach) | DO NOT USE BLEACH. Hypochlorite reacts with aromatic amines to form highly toxic, recalcitrant chloro-aromatic amines[5]. |
| Incineration Requirement | High-Temp with NOx Scrubbers | Combustion of nitrogenous compounds generates toxic nitrogen oxides, requiring specialized environmental capture[4]. |
References
- EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." Ecole Polytechnique Fédérale de Lausanne.
- ACS Publications.
- U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS.
- Environmental Protection Agency Ireland. "Pfizer Ireland Pharmaceuticals - Environmental Protection Agency." EPA.ie.
- DOI.
Sources
Comprehensive Safety and Operational Protocol for Handling (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 1258399-01-7)[1] is an advanced pharmaceutical intermediate, frequently utilized in the synthesis of complex therapeutics such as GPR40 agonists. While its ester functionality dictates standard organic handling, its primary aromatic amine (PAA) moiety introduces severe, specialized toxicological risks.
As researchers and drug development professionals, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide provides a self-validating system for handling this compound, ensuring scientific integrity, operational efficiency, and absolute personnel safety.
Mechanistic Hazard Assessment: The PAA Threat
To handle this compound safely, one must understand exactly how it interacts with human physiology. The primary hazard does not stem from acute corrosivity, but rather from its high lipophilicity and subsequent hepatic metabolism[2].
When a primary aromatic amine absorbs through the skin or respiratory tract, it is processed by the Cytochrome P450 (CYP450) enzyme system in the liver. This process yields highly reactive N-hydroxylamine metabolites[3]. These metabolites act as potent oxidizing agents in the bloodstream, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting condition, methemoglobinemia , drastically reduces the blood's oxygen-carrying capacity, leading to insidious cellular hypoxia[2].
Furthermore, the warns that aromatic amines readily permeate many commonly used protective gloves, making dermal exposure the highest-probability risk in the laboratory[4].
Fig 1: Mechanism of PAA-induced methemoglobinemia via hepatic N-hydroxylation.
Personal Protective Equipment (PPE) Matrix
Because aromatic amines are highly lipid-soluble, they bypass the epidermal barrier with ease[5]. Standard laboratory PPE offers a false sense of security. The following table summarizes the quantitative permeation data that dictates our PPE strategy.
Glove Permeation Data & Recommendations
| Glove Material | Thickness (mil) | Breakthrough Time (Aromatic Amines) | Recommendation Status | Causality / Rationale |
| Natural Rubber | 4 - 8 | < 10 minutes | NOT RECOMMENDED | Rapid permeation; offers zero practical protection against PAAs. |
| Nitrile (Standard) | 4 - 6 | 10 - 30 minutes | Incidental Contact Only | Sufficient only as an outer layer for mechanical dexterity. Will fail under prolonged exposure. |
| Butyl Rubber | 13 - 16 | > 240 minutes | RECOMMENDED | High resistance to organic amines and esters. Ideal for bulk handling. |
| PE/EVAL Laminate | 2.7 | > 480 minutes | OPTIMAL (Under-glove) | Laminates (e.g., Silver Shield®) block PAA permeation entirely. Must be worn under nitrile for grip. |
Comprehensive PPE Requirements
-
Eye Protection: ANSI Z87.1 splash goggles are mandatory. If handling >50g of dry powder, a full face shield must be added to prevent conjunctival absorption of aerosolized particulates[6].
-
Body Protection: A Flame-Resistant (FR) lab coat buttoned to the top, combined with Tyvek® sleeves to prevent accumulation of dust on the forearms[6].
-
Respiratory Protection: Handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required to mitigate inhalation of fine crystalline dust[7].
Operational Protocols: Step-by-Step Methodology
The following protocol establishes a self-validating workflow for the safe weighing, transfer, and reaction setup of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate. According to the, minimizing chemical exposure at the source is the primary defense[7][8].
Step 1: Pre-Operational Setup
-
Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).
-
Clear the hood of all unnecessary equipment to prevent turbulent airflow.
-
Place an anti-static weighing boat on the analytical balance. PAAs in dry powder form can hold a static charge, leading to sudden aerosolization.
Step 2: PPE Donning & Preparation
-
Wash and thoroughly dry hands.
-
Don PE/EVAL laminate gloves (inner layer) followed by properly fitted nitrile gloves (outer layer).
-
Ensure the lab coat cuffs are pulled over the inner glove, with the outer glove pulled over the lab coat cuff to create a seamless barrier.
Step 3: Weighing and Transfer
-
Use a grounded metal spatula or an anti-static ionizer gun to neutralize static charges on the powder.
-
Open the reagent bottle only inside the fume hood.
-
Slowly transfer the required mass into the weighing boat. Do not drop the powder from a height to avoid generating airborne dust.
-
Immediately cap the stock bottle and seal the weighing boat (or transfer directly to the reaction flask) before removing the vessel from the balance area.
Step 4: Decontamination of Equipment
-
Wipe down the spatula, balance, and hood surface using a disposable cloth dampened with a dilute acidic solution (e.g., 1% acetic acid). Rationale: The acid protonates the primary amine, converting it into a water-soluble ammonium salt, which prevents it from smearing as a lipophilic film.
-
Follow with a standard soap and water wipe.
Fig 2: Step-by-step operational workflow for handling PAA derivatives.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping is strictly prohibited, as it will aerosolize the toxic amine[2]. Follow this localized containment and neutralization plan:
Immediate Spill Response (Dry Powder)
-
Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is pulled down to the operational level to maximize exhaust.
-
Containment: Do not use water directly on the dry powder, as it may spread the lipophilic compound. Instead, cover the spill gently with damp spill pillows or vermiculite[2].
-
Neutralization & Collection: Using a dustpan and scraper (never a broom), collect the absorbed material. Wipe the residual surface with a 1% acetic acid solution to protonate and dissolve remaining traces, followed by an organic solvent wipe (e.g., isopropanol).
-
Disposal: Place all contaminated wipes, vermiculite, and outer gloves into a heavy-duty, sealable polyethylene bag.
Waste Disposal Streams
-
Solid Waste: All contaminated consumables (weigh boats, wipes, gloves) must be disposed of in a designated, clearly labeled "Toxic Organic Solid Waste" container.
-
Liquid Waste: Reaction mother liquors or washings containing (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate must be collected in a compatible, halogen-free (or halogenated, depending on the solvent matrix) organic waste carboy.
-
Regulatory Compliance: Label all waste clearly with the chemical name, CAS number (1258399-01-7), and the hazard warning: "Contains Primary Aromatic Amine - Toxic/Methemoglobinemia Hazard."
References
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1 - Polymer Matrix Composite Advanced Composites." United States Department of Labor.[Link][4]
-
American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety.[Link][2]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, D.C.[Link][7][8]
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Surface Contaminants, Skin Exposure, Biological Monitoring and Other Analyses." United States Department of Labor.[Link][5]
Sources
- 1. CAS:1258399-01-7, (S)-Methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.wsu.edu [ehs.wsu.edu]
- 7. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 8. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
